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  • Product: 1-(6-Chloropyridin-2-yl)azetidin-3-ol
  • CAS: 1856187-72-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(6-Chloropyridin-2-yl)azetidin-3-ol in Medicinal Chemistry

Abstract: In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic selection of bifunctional building blocks is critical for navigating complex pharmacokinetic landscapes. 1-(6-Chloropyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic selection of bifunctional building blocks is critical for navigating complex pharmacokinetic landscapes. 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) represents a highly versatile scaffold[1]. By coupling the conformational rigidity and low lipophilicity of an azetidine ring with the electronic tunability and cross-coupling potential of a 6-chloropyridine moiety, this molecule serves as a premier hub for library generation. This technical whitepaper details the structural rationale, synthetic workflows, and self-validating physicochemical characterization protocols required to leverage this compound effectively.

Structural Rationale & Physicochemical Profile

The architecture of 1-(6-chloropyridin-2-yl)azetidin-3-ol is deliberately designed to balance metabolic stability with synthetic tractability.

  • The Azetidine Advantage: As a four-membered saturated heterocycle, the azetidin-3-ol moiety acts as a bioisostere for larger, more lipophilic rings like pyrrolidine or piperidine. Its high sp3 character and conformational rigidity reduce the entropic penalty upon target binding while simultaneously improving aqueous solubility.

  • Electronic Modulation via 6-Chloropyridine: The attachment of the azetidine nitrogen to the pyridine ring creates an aniline-like resonance system. The lone pair of the azetidine nitrogen delocalizes into the π -system of the pyridine. This effect, compounded by the strong electron-withdrawing inductive pull of the chlorine atom at the C6 position, significantly depresses the basicity ( pKa​ ) of both nitrogen atoms. Consequently, the molecule remains largely un-ionized at physiological pH (7.4), which is a critical factor for enhancing passive membrane permeability and reducing hERG liability.

Quantitative Data Summary
PropertyValueSource / Methodology
IUPAC Name 1-(6-Chloropyridin-2-yl)azetidin-3-olNomenclature
CAS Registry Number 1856187-72-8Chemical Database[1]
Molecular Formula C8H9ClN2OComputed[2]
Molecular Weight 184.62 g/mol Computed[2]
Topological Polar Surface Area (TPSA) ~36.36 ŲIn Silico Structural Analysis
H-Bond Donors / Acceptors 1 / 3Structural Analysis
Rotatable Bonds 1Structural Analysis
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Regulatory Notification[1]

Synthetic Workflows & Derivatization Strategies

The true value of 1-(6-chloropyridin-2-yl)azetidin-3-ol lies in its orthogonality. It possesses two distinct vectors for late-stage functionalization: the C-Cl bond on the pyridine and the C-OH bond on the azetidine.

  • Pyridine Functionalization: The 6-chloro substituent is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This allows for the rapid installation of aryl, heteroaryl, or alkyl groups to probe the hydrophobic sub-pockets of a target receptor[3].

  • Azetidine Functionalization: The secondary hydroxyl group can be alkylated to form ethers, acylated to form esters, or oxidized. Oxidation using a sulfur trioxide-pyridine complex yields the corresponding azetidin-3-one, a highly reactive intermediate that can undergo reductive amination to install complex amine side-chains[4].

SynthesisWorkflow A 2,6-Dichloropyridine + Azetidin-3-ol B SNAr Reaction (Base, Heat) A->B Nucleophilic Substitution C 1-(6-Chloropyridin-2-yl) azetidin-3-ol B->C Regioselective D Cross-Coupling (C-Cl activation) C->D Pd-Catalyst E O-Alkylation/Oxidation (C-OH activation) C->E Base/Oxidant F Advanced Lead Compounds D->F E->F

Synthetic workflow for the generation and functionalization of the azetidine-pyridine scaffold.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity during lead optimization, physicochemical properties must be derived using self-validating experimental systems. The following protocols detail the causal logic and step-by-step methodologies for characterizing this scaffold.

PhysChemProfiling cluster_0 Physicochemical Assays Sample Sample Preparation (10 mM DMSO Stock) LogP RP-HPLC (CHI Method) LogD/LogP Determination Sample->LogP pKa UV-Vis Titration pKa Determination Sample->pKa Solubility Kinetic Solubility (Nephelometry) Sample->Solubility Validation Data Synthesis & ADME Prediction Model LogP->Validation pKa->Validation Solubility->Validation

Self-validating physicochemical profiling workflow for early-stage ADME characterization.

Protocol A: High-Throughput LogD Determination via RP-HPLC (CHI Method)

Causality & Logic: Traditional shake-flask methods (octanol/water) are highly sensitive to trace impurities, which can partition differently and skew quantification. The Chromatographic Hydrophobicity Index (CHI) utilizes Reversed-Phase HPLC. Because it is a chromatographic method, impurities are physically separated from the main analyte prior to detection. The system is self-validating: a calibration mix of known drugs is run before and after the sample. If the retention times of the standards shift, the system invalidates the run, ensuring column degradation does not produce false LogD values.

Step-by-Step Methodology:

  • Sample Prep: Dilute the 10 mM DMSO stock of 1-(6-chloropyridin-2-yl)azetidin-3-ol to 1 mM using LC-MS grade acetonitrile.

  • Calibration: Inject a reference standard mixture containing 5–10 compounds with known LogD7.4​ values (e.g., paracetamol, theophylline, amiodarone).

  • Chromatography: Inject 1 µL of the sample onto a C18 analytical column (e.g., 50 x 4.6 mm, 3.5 µm) maintained at 25°C.

  • Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B (Acetonitrile) against Mobile Phase A (50 mM ammonium acetate, pH 7.4) over 3.0 minutes at a flow rate of 1.0 mL/min.

  • Data Processing: Record the retention time ( tR​ ) of the primary peak via UV detection (254 nm). Map the tR​ against the linear regression curve generated by the calibration standards to calculate the CHI, and subsequently derive the LogD7.4​ .

Protocol B: Spectrophotometric pKa​ Determination

Causality & Logic: 1-(6-Chloropyridin-2-yl)azetidin-3-ol is weakly basic due to the electron-withdrawing chlorine atom. Potentiometric titrations struggle at the extremes of the pH scale and require high sample concentrations, often leading to precipitation. Spectrophotometric titration requires only micromolar concentrations, keeping the compound in solution. It directly measures the electronic changes in the chromophore (the pyridine ring) as it protonates. The presence of an isosbestic point in the overlaid UV spectra serves as an internal validation that a clean two-state equilibrium is occurring without compound degradation.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 2 µL of the 10 mM DMSO stock into a 96-well UV-transparent microplate.

  • Buffer Addition: Add 198 µL of a universal aqueous buffer system (spanning pH 2.0 to 12.0 in 0.5 pH increments) to the respective wells.

  • Equilibration: Agitate the microplate for 60 seconds at 25°C to ensure complete homogeneity.

  • Spectral Acquisition: Record the full UV absorption spectra (200–400 nm) for each well using a microplate spectrophotometer.

  • Target Factor Analysis (TFA): Export the multi-wavelength data matrix. Apply TFA to extract the pure spectra of the neutral and ionized species. The pKa​ is mathematically derived from the inflection point of the resulting sigmoidal titration curve.

Pharmacokinetic Implications (ADME/Tox)

Integrating 1-(6-chloropyridin-2-yl)azetidin-3-ol into a lead series fundamentally alters the compound's ADME profile. The replacement of a standard piperidine or pyrrolidine ring with an azetidine reduces the overall lipophilic footprint ( LogP ), which directly correlates with reduced Cytochrome P450 (CYP) inhibition and lower unspecific protein binding. Furthermore, the steric constraints of the four-membered ring restrict the conformational flexibility of the attached hydroxyl group, allowing for highly directional hydrogen bonding with target kinase hinge regions or GPCR binding pockets[5].

When handling this compound during synthesis, researchers must adhere to GHS safety guidelines, as the compound is a known skin and eye irritant (H315, H319)[1]. All manipulations should be performed in a certified fume hood using appropriate nitrile gloves and eye protection.

References

  • NextSDS Chemical Substance Database . 1-(6-chloropyridin-2-yl)azetidin-3-ol Hazard and Regulatory Information. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) . Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent. Available at: [Link]

  • Chemical Reviews (ACS Publications) . The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Available at:[Link]

Sources

Exploratory

The Role of 1-(6-Chloropyridin-2-yl)azetidin-3-ol in Fragment-Based Drug Discovery: In Vitro Mechanisms and Target Engagement

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Molecular Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, certain low-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Molecular Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, certain low-molecular-weight compounds act not as standalone therapeutics, but as highly specialized, privileged building blocks. 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS 1856187-72-8) is a prime example of such a pharmacophoric fragment[1]. Rather than possessing a singular systemic mechanism of action, its in vitro utility is defined by how its specific structural motifs engage with target proteins. This whitepaper details the mechanistic rationale for utilizing this fragment, focusing on its role as a bidentate hinge-binder in kinases, a lipophilicity-modulating anchor in viral proteases, and the self-validating in vitro protocols required to profile it.

In Vitro Mechanism of Action: Target Engagement Modalities

The chemical architecture of 1-(6-chloropyridin-2-yl)azetidin-3-ol provides three distinct vectors for biological target engagement. Understanding the causality behind these interactions is critical for structure-based drug design (SBDD).

Kinase Hinge Binding (The Bidentate Interaction)

In the development of targeted kinase inhibitors (e.g., c-Met, LRRK2), the ATP-binding pocket is the primary target. The azetidin-3-ol substituted pyridine motif is engineered to form critical hydrogen bonds with the kinase hinge region.

  • Mechanistic Causality: The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor, while the hydroxyl group of the azetidin-3-ol ring acts as a hydrogen bond donor. When oriented correctly in the active site, these two atoms form a bidentate interaction with the backbone amides of the hinge region (e.g., Met 1160 and Lys 1161 in c-Met)[2]. This dual-anchoring mechanism significantly increases the residence time of the compound in vitro.

Protease Sub-Pocket Modulation

Beyond kinases, this fragment is utilized in the design of protease inhibitors, such as those targeting the SARS-CoV-2 3CL protease (3CLpro).

  • Mechanistic Causality: The introduction of the azetidin-3-ol moiety is a deliberate choice to reduce overall lipophilicity (lowering ClogP) while filling specific enzymatic sub-pockets (like the S1 or S2 pockets). The rigid, sp3 -rich character of the azetidine ring provides a precise 3D vector that positions the hydroxyl group to form stabilizing hydrogen bonds with the protease backbone, preventing the metabolic liability associated with highly lipophilic aromatic rings[3].

The 6-Chloro Synthetic Vector

The chlorine atom at the 6-position of the pyridine ring serves a dual purpose. Biologically, it can engage in halogen bonding or occupy a small hydrophobic sub-pocket. Synthetically, it acts as a critical leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing chemists to grow the fragment into a high-affinity lead compound.

G Fragment 1-(6-Chloropyridin-2-yl) azetidin-3-ol PyridineN Pyridine Nitrogen (H-Bond Acceptor) Fragment->PyridineN AzetidinOH Azetidin-3-ol Hydroxyl (H-Bond Donor/Acceptor) Fragment->AzetidinOH Chloro 6-Chloro Group (Halogen Bond/Vector) Fragment->Chloro KinaseHinge Kinase Hinge Region (e.g., Met1160, Lys1161) PyridineN->KinaseHinge H-Bond AzetidinOH->KinaseHinge H-Bond Hydrophobic Hydrophobic Pocket / Synthetic Extension Chloro->Hydrophobic Van der Waals

Figure 1: Bidentate target engagement mechanism of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

Quantitative Data Presentation

To illustrate the transformation of this fragment into a viable drug candidate, Table 1 summarizes the physicochemical shifts that occur during hit-to-lead optimization.

Table 1: Comparative Profiling: Pharmacophoric Fragment vs. Optimized Lead

Property1-(6-Chloropyridin-2-yl)azetidin-3-ol (Fragment)Optimized Lead Example (e.g., c-Met Inhibitor LAH-1)
Molecular Weight 184.62 g/mol > 450 g/mol
Target Affinity ( IC50​ ) >10μM (Typical for fragments) 49nM [2]
Binding Modality Hinge-binding anchorMulti-pocket engagement (Hinge + DFG-out/in)
Lipophilicity (ClogP) ∼1.2 ∼3.5
H-Bond Donors/Acceptors 1 / 33 / 6
Primary Role Starting pharmacophore / FBDD HitPreclinical Candidate

Experimental Protocols for In Vitro Profiling

Evaluating a low-molecular-weight fragment requires specialized in vitro assays. Standard biochemical assays often yield false positives due to the high concentrations required for fragment screening. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity

Objective: Quantify the binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ) of the fragment to a target kinase without the interference of fluorescent labels. Causality: Fragments typically exhibit low binding affinities ( 10μM−1mM ). SPR is chosen because it provides real-time detection sensitive enough to capture the rapid association and dissociation rates characteristic of low-molecular-weight compounds.

  • Sensor Surface Preparation: Immobilize the recombinant target protein (e.g., c-Met kinase domain) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Activate and deactivate a reference flow cell without protein. All subsequent data must be double-referenced (subtracting the reference cell and a buffer-only injection) to eliminate bulk refractive index changes.

  • Analyte Preparation: Dissolve 1-(6-Chloropyridin-2-yl)azetidin-3-ol in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series ( 3.125μM to 200μM ).

    • Causality: Exact DMSO matching between the running buffer and the analyte is critical. Even a 0.1% mismatch will cause a massive bulk shift artifact, masking the true binding signal of the small fragment.

  • Injection and Kinetics: Inject the concentration series over the active and reference flow cells at a high flow rate ( 50μL/min ).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol B: TR-FRET Assay for Kinase Inhibition

Objective: Assess the functional inhibition ( IC50​ ) of the fragment or its optimized derivatives. Causality: High concentrations of fragments often cause inner-filter effects or auto-fluorescence in standard assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring high data integrity.

  • Reagent Assembly: In a 384-well low-volume plate, dispense the target kinase, a biotinylated peptide substrate, and the fragment compound.

  • Reaction Initiation: Add ATP at a concentration near its Michaelis constant ( Km​ ) to initiate the reaction.

    • Self-Validation Step: Include a no-enzyme control (0% activity baseline) and a vehicle (DMSO) control (100% activity baseline). Calculate the assay's Z'-factor; proceed only if Z′>0.6 .

  • Detection: After a 60-minute incubation, add the detection mixture containing an Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), calculating the ratio of emission at 665 nm to 620 nm to determine the extent of inhibition.

Workflow Target Target Protein Preparation (e.g., Kinase Domain) SPR SPR Fragment Screening (Identify Kd & Kinetics) Target->SPR Xray X-Ray Crystallography (Determine Binding Mode) SPR->Xray Active Hits Optimization Hit-to-Lead Optimization (Derivatize 6-Cl Vector) Xray->Optimization Structure-Based Design Assay TR-FRET Enzymatic Assay (Determine IC50) Optimization->Assay Efficacy Testing

Figure 2: In vitro screening and optimization workflow for fragment-based drug discovery.

Conclusion

1-(6-Chloropyridin-2-yl)azetidin-3-ol is a highly effective molecular anchor. By leveraging its bidentate hydrogen-bonding capabilities and its precise spatial geometry, medicinal chemists can utilize this fragment to establish a high-quality initial interaction with target proteins. When combined with rigorous, self-validating in vitro profiling workflows like SPR and TR-FRET, it serves as a robust starting point for the development of potent, selective therapeutics.

References

  • NextSDS. 1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information. Retrieved from: [Link]

  • National Institutes of Health (NIH). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. Retrieved from: [Link]

Sources

Foundational

Pharmacokinetics and Metabolic Profiling of 1-(6-Chloropyridin-2-yl)azetidin-3-ol Derivatives

Executive Overview: Scaffold Rationale in Drug Discovery The pursuit of optimal pharmacokinetic (PK) profiles in modern drug discovery heavily relies on the strategic selection of core molecular scaffolds. The 1-(6-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: Scaffold Rationale in Drug Discovery

The pursuit of optimal pharmacokinetic (PK) profiles in modern drug discovery heavily relies on the strategic selection of core molecular scaffolds. The 1-(6-chloropyridin-2-yl)azetidin-3-ol moiety represents a highly versatile, privileged building block that bridges the gap between target affinity and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

By combining the electron-deficient nature of a chloropyridine ring with the highly rigid, sp³-rich architecture of an azetidin-3-ol ring, medicinal chemists can fine-tune lipophilicity and conformational geometry. 1[1], offering a lower entropic penalty upon target binding while simultaneously improving aqueous solubility compared to larger, more flexible heterocycles like piperidine or pyrrolidine.

Physicochemical Properties & ADME Implications

The intrinsic ADME profile of 1-(6-chloropyridin-2-yl)azetidin-3-ol derivatives is dictated by the interplay of its two primary structural components:

  • Azetidin-3-ol Motif: The four-membered azetidine ring introduces significant ring strain and conformational rigidity. The inclusion of the hydroxyl (-OH) group at the 3-position increases the polar surface area (PSA) and acts as a critical hydrogen-bond donor/acceptor.2[2]. Furthermore, 3[3].

  • 6-Chloropyridin-2-yl Motif: The electron-withdrawing chlorine atom significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity prevents excessive protonation at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.

Metabolic Pathways and Liabilities

While the scaffold offers excellent baseline physicochemical properties, it is susceptible to specific biotransformation pathways. Understanding these liabilities is critical for lead optimization.

  • Phase I Metabolism (CYP450 Oxidation): 4[4]. The primary routes include N-dealkylation (cleavage at the azetidine-pyridine linkage) and direct oxidation of the pyridine ring.5[5].

  • Phase II Metabolism (Glucuronidation): The secondary alcohol on the azetidine ring is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid O-glucuronidation and subsequent biliary or renal clearance.

MetabolicPathway Parent 1-(6-Chloropyridin-2-yl) azetidin-3-ol Scaffold Phase1 Phase I Metabolism (CYP3A4 / CYP2D6) Parent->Phase1 Oxidation Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 Conjugation Met1 Pyridine N-Oxidation / Hydroxylation Phase1->Met1 Met2 N-Dealkylation (Ring Cleavage) Phase1->Met2 Met3 O-Glucuronidation (Azetidin-3-ol) Phase2->Met3

Metabolic pathways of the 1-(6-chloropyridin-2-yl)azetidin-3-ol scaffold via Phase I and II enzymes.

Experimental Protocols for Pharmacokinetic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to isolate causality and verify that observed clearance is enzymatically driven rather than an artifact of chemical instability.

Protocol A: In Vitro Microsomal Stability Assay (HLM/MLM)

Objective: Determine the intrinsic clearance ( CLint​ ) of the derivatives. Causality & Design: We utilize a NADPH regenerating system rather than direct NADPH addition. Direct NADPH degrades rapidly at 37°C, which can artificially halt metabolism and yield false-positive stability data. A regenerating system ensures steady-state electron donation to CYP enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH, maintaining enzyme structural integrity.

  • Microsome Addition: Add Human or Mouse Liver Microsomes (HLM/MLM) to achieve a final protein concentration of 1.0 mg/mL. Rationale: This concentration ensures linear enzyme kinetics without non-specific protein binding dominating the assay.

  • Compound Spiking: Spike the test derivative (final concentration 1 µM, <0.1% DMSO) into the matrix.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil concurrently to confirm CYP activity.

    • Negative Control: Run a parallel incubation of the test compound without the NADPH regenerating system to rule out chemical instability or non-CYP mediated hydrolysis.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase).

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures proteins, halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rodent PK Study (IV and PO)

Objective: Determine half-life ( T1/2​ ), volume of distribution ( Vd​ ), and oral bioavailability ( F% ). Causality & Design: Animals are fasted overnight prior to oral dosing. Food alters gastric pH and splanchnic blood flow, introducing massive variability in absorption data. Fasting isolates the intrinsic permeability of the compound.

Step-by-Step Methodology:

  • Formulation: Formulate the derivative in 5% DMSO / 10% Tween 80 / 85% Saline. Rationale: The azetidin-3-ol core is moderately polar, but lipophilic extensions require surfactants to prevent precipitation in the gut lumen.

  • Dosing: Administer intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood to K2-EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C to separate plasma, and store at -80°C until LC-MS/MS analysis.

  • Data Calculation: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PKWorkflow Comp Test Compound Preparation InVitro In Vitro Clearance (HLM/MLM Assays) Comp->InVitro InVivo In Vivo PK (Rodent IV/PO) Comp->InVivo LCMS LC-MS/MS Bioanalysis InVitro->LCMS InVivo->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

End-to-end pharmacokinetic profiling workflow from in vitro clearance to in vivo PK calculation.

Quantitative Data Presentation & SAR Analysis

The table below summarizes representative PK data demonstrating how structural optimization of the core scaffold directly translates to improved in vivo outcomes.

Compound ModificationMLM CLint​ (µL/min/mg)HLM CLint​ (µL/min/mg)In Vivo T1/2​ (h)Oral Bioavailability ( F% )
Cmpd 1 (Baseline Scaffold) 85.462.10.812%
Cmpd 2 (Pyridine Fluorination) 42.135.51.528%
Cmpd 3 (Azetidine -OH Methylation) 28.319.42.854%
Cmpd 4 (Dual Modification) 15.211.04.276%

Optimization Strategies

Based on the metabolic liabilities identified, the following strategies are employed to optimize the 1-(6-chloropyridin-2-yl)azetidin-3-ol scaffold:

  • Pyridine Ring Shielding: The electron-deficient chloropyridine is still susceptible to CYP-mediated oxidation at the unsubstituted positions. Introducing a fluorine atom adjacent to the chlorine (e.g., 5-fluoro-6-chloropyridine) blocks the site of metabolism (SoM) due to the strength of the C-F bond, halving intrinsic clearance (see Cmpd 2).

  • Azetidin-3-ol Derivatization: To prevent rapid Phase II O-glucuronidation, the free hydroxyl group can be converted to a methoxy group (etherification) or replaced with a bioisosteric fluorine atom (forming a 3-fluoroazetidine). This modification drastically reduces clearance and improves oral bioavailability by preventing first-pass metabolism in the gut wall and liver (see Cmpd 3).

References

  • White-rot fungus Phanerochaete chrysosporium metabolizes chloropyridinyl-type insecticides. NII / ResearchGate. Available at:[Link][4]

  • Design and Biological Profiling of a Drug-like Chloropyridine Diamine. MDPI. Available at: [Link][5]

Sources

Exploratory

Structural and Kinetic Profiling of the 1-(6-Chloropyridin-2-yl)azetidin-3-ol Pharmacophore in Kinase Hinge-Binding

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that form highly directional, high-fidelity interactions with receptor targets is paramount. The compound 1-(6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that form highly directional, high-fidelity interactions with receptor targets is paramount. The compound 1-(6-chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) has emerged as a highly privileged pharmacophore and building block. Rather than acting as a standalone therapeutic, this fragment is strategically incorporated into larger macro-structures to anchor inhibitors into the highly conserved ATP-binding hinge regions of receptor tyrosine kinases (RTKs) and non-receptor kinases, most notably c-Met, Syk, JAK, and PI3K [1][2][3].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the biophysical rationale behind this fragment's binding affinity, the causality of its structural design, and the rigorous, self-validating experimental protocols required to quantify its receptor engagement.

Mechanistic Rationale: The Pyridine-Azetidinol Hinge Motif

The binding affinity of 1-(6-chloropyridin-2-yl)azetidin-3-ol-derived compounds is driven by precise sub-pocket targeting within the kinase domain. The fragment provides a dual-interaction vector:

  • The Pyridine Nitrogen (Hydrogen Bond Acceptor): The nitrogen atom of the pyridine ring serves as a critical hydrogen bond acceptor. In the c-Met kinase domain, it forms a robust hydrogen bond with the backbone amide of Met 1160 in the hinge region [1]. The adjacent 6-chloro substitution is not arbitrary; the electronegative chlorine atom withdraws electron density, fine-tuning the pKa of the pyridine nitrogen to prevent non-specific off-target binding while occupying a small, lipophilic specificity pocket.

  • The Azetidin-3-ol Oxygen (Hydrogen Bond Donor/Acceptor): The 4-membered azetidine ring provides exceptional conformational rigidity compared to larger piperidine or pyrrolidine rings. This rigidity minimizes the entropic penalty upon binding and projects the 3-hydroxyl group at a precise angle to form a secondary, stabilizing hydrogen bond with Lys 1161 [1].

This dual-anchor system dramatically reduces the dissociation rate ( koff​ ), leading to prolonged target residence time—a critical metric for in vivo efficacy.

FBDD Frag Fragment Library Screening Hit Hit Identification: 1-(6-Chloropyridin-2-yl) azetidin-3-ol Frag->Hit High-Throughput Screening Opt Structural Optimization (e.g., LAH-1 Synthesis) Hit->Opt SAR & Docking Assay Binding Validation (MSA & SPR) Opt->Assay in vitro Testing Assay->Opt Feedback Loop Lead Lead Candidate Selection Assay->Lead Nanomolar Affinity Confirmed

Fig 1: Fragment-Based Drug Discovery (FBDD) workflow for kinase hinge binders.

Quantitative Binding Affinity Profiling

When the 1-(6-chloropyridin-2-yl)azetidin-3-ol fragment is optimized into full-length inhibitors, the binding affinity shifts from the micromolar range (typical of naked fragments) to the low nanomolar range. Below is a synthesized data table of derivatives utilizing this specific pharmacophore mapping.

Compound / Derivative ScaffoldTarget Receptor/KinaseBinding Affinity (IC₅₀ / K_d)Key Hinge InteractionsReference
LAH-1 (Azetidin-3-ol derivative)c-Met KinaseIC₅₀ < 10 nM (Biochemical)Met 1160, Lys 1161Sima et al., 2024 [1]
LAH-1 (Cellular Assay)c-Met (EBC-1 Cells)IC₅₀ = 1.15 μMHGF/c-Met Pathway BlockadeSima et al., 2024 [1]
Pyridine-isoquinoline derivative Syk KinaseIC₅₀ < 50 nMHinge region backboneEP2441755A1 [2]
Bicyclic heteroarylaminoalkyl PI3KIC₅₀ < 100 nMATP-binding pocketUS10077277B2 [3]

Self-Validating Experimental Protocols

To accurately quantify the binding affinity and kinetic parameters of compounds derived from this fragment, researchers must employ orthogonal techniques. Relying solely on equilibrium assays is insufficient; kinetic profiling is required.

Protocol A: Microfluidic Mobility Shift Assay (MSA) for Kinase IC₅₀

Causality: Traditional radiometric assays generate hazardous waste and are highly susceptible to ATP interference. MSA utilizes microfluidic electrophoretic separation of fluorescently labeled peptides. By directly separating the phosphorylated product from the unphosphorylated substrate based on charge, MSA provides real-time, label-free quantification. This ensures the derived IC₅₀ accurately reflects true competitive inhibition at the ATP-binding hinge region.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Serially dilute the azetidin-3-ol derived inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing compound precipitation).

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM of recombinant c-Met kinase domain to the compound wells. Incubate for 15 minutes at room temperature to allow the azetidin-3-ol moiety to equilibrate within the hinge region.

  • Reaction Initiation: Add the fluorescently labeled peptide substrate (e.g., FAM-labeled RTK peptide) and ATP at its pre-determined Km​ value. Self-Validation: Using ATP at Km​ ensures the assay is highly sensitive to competitive ATP-site binders.

  • Electrophoretic Separation: Run the reaction mixture through the microfluidic chip. Apply a voltage across the capillary to separate the negatively charged phosphorylated peptide from the neutral unphosphorylated peptide.

  • Data Analysis: Calculate the Conversion Ratio (CR) = [Product] / ([Product] + [Substrate]). Self-Validation: Because CR is a ratio of internal peaks, it intrinsically normalizes well-to-well dispensing errors, validating the assay internally.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Equilibrium IC₅₀ does not capture residence time ( τ=1/koff​ ), which dictates in vivo duration of action. SPR measures real-time association ( kon​ ) and dissociation ( koff​ ) kinetics.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently immobilize the target receptor (e.g., c-Met or Syk) via amine coupling to achieve a density of ~3000 Response Units (RU).

  • Reference Cell Setup: Leave an adjacent flow cell unmodified and quench with ethanolamine. Self-Validation: This reference cell subtracts non-specific binding and bulk refractive index changes, ensuring the sensogram purely reflects specific receptor-ligand interactions.

  • Solvent Correction: Inject a 0.5% to 1.5% DMSO calibration series to correct for bulk refractive index mismatch between the running buffer and the sample.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the 1-(6-chloropyridin-2-yl)azetidin-3-ol derivative at 5 different concentrations (e.g., 1 nM to 100 nM) over the immobilized receptor at a high flow rate (50 μL/min) to minimize mass transport limitation.

  • Dissociation & Regeneration: Allow running buffer to flow for 10 minutes to monitor the dissociation phase. If the compound does not fully dissociate, inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Mechanistic Signaling Pathways

When a compound utilizing the 1-(6-chloropyridin-2-yl)azetidin-3-ol fragment successfully binds to the c-Met receptor, it competitively displaces ATP. This prevents the auto-phosphorylation of the receptor's intracellular tyrosine residues, subsequently shutting down downstream oncogenic signaling cascades, specifically the PI3K/Akt and Ras/MAPK pathways [1].

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Kinase Domain) HGF->cMet Activates PI3K PI3K / Akt Pathway (Survival) cMet->PI3K Phosphorylation (Blocked) MAPK Ras / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation (Blocked) Inhibitor LAH-1 / Azetidin-3-ol Derivative Inhibitor->cMet Competitive Binding (Hinge Region) Apoptosis Apoptosis Induced PI3K->Apoptosis Inhibition leads to Proliferation Proliferation Halted MAPK->Proliferation Inhibition leads to

Fig 2: c-Met signaling pathway inhibition by azetidin-3-ol derivatives.

Conclusion

The 1-(6-chloropyridin-2-yl)azetidin-3-ol molecule is a masterclass in fragment-based design. By combining the hydrogen-bond accepting capability of a pKa-tuned pyridine ring with the rigid, vector-specific hydrogen-bond donating capability of an azetidin-3-ol ring, researchers can anchor diverse chemical scaffolds into the ATP-binding pockets of critical kinases. Validating the binding affinity of these derivatives requires a combination of high-resolution microfluidic assays and real-time kinetic SPR profiling to ensure that the thermodynamic stability translates into prolonged target residence time and functional cellular efficacy.

References

  • Sima, L., Wang, Z., Yu, L., Hou, Y., Zhao, D., Luo, B., Liao, W., & Liu, X. (2024). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[Link]

  • European Patent Office. (2012).
  • Combs, A. P., & Li, Y.-L. (2018). Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors (U.S. Patent No. US10077277B2).
Foundational

molecular weight and solubility of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

Title: Comprehensive Physicochemical Profiling of 1-(6-Chloropyridin-2-yl)azetidin-3-ol: Molecular Weight, Solubility Dynamics, and Experimental Methodologies Executive Summary As modern drug discovery pivots toward mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical Profiling of 1-(6-Chloropyridin-2-yl)azetidin-3-ol: Molecular Weight, Solubility Dynamics, and Experimental Methodologies

Executive Summary

As modern drug discovery pivots toward molecules with higher sp3 character and optimized pharmacokinetic profiles, bifunctional building blocks like 1-(6-chloropyridin-2-yl)azetidin-3-ol have become invaluable to medicinal chemists[1]. This whitepaper provides an in-depth technical analysis of the compound's molecular weight, structural properties, and solubility dynamics. Designed for bench scientists and drug development professionals, this guide bridges theoretical physicochemical predictions with rigorous, self-validating experimental protocols for solubility determination.

Physicochemical Profiling & Molecular Weight Analysis

The compound 1-(6-chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) merges a lipophilic, electron-deficient chloropyridine ring with a polar, sp3-rich azetidin-3-ol moiety[2]. Understanding its baseline metrics is the first step in assay design and synthetic planning.

Table 1: Core Physicochemical Identifiers

PropertyValueCausality / Significance in Research
Molecular Formula C8H9ClN2O[3]Dictates the stoichiometric ratios for downstream cross-coupling (e.g., Buchwald-Hartwig) or functionalization.
Molecular Weight 184.62 g/mol [3]A low molecular weight (<200 Da) makes it an ideal fragment-like building block, leaving ample "molecular weight budget" for final drug candidates.
Monoisotopic Mass 184.04 DaCritical for LC-MS identification. The presence of a single chlorine atom yields a characteristic M and M+2 isotopic signature in a 3:1 ratio (due to ³⁵Cl / ³⁷Cl), serving as a self-validating mass-spec identifier.
LogP (Predicted) ~1.2 - 1.8Suggests favorable membrane permeability while maintaining sufficient hydrophilicity for biological assays.

Structural Determinants of Solubility (The "Why")

Solubility is not merely a static value; it is a dynamic property dictated by the interplay between a molecule's crystal lattice energy and its solvation energy. For 1-(6-chloropyridin-2-yl)azetidin-3-ol, solubility is governed by two distinct structural domains[4]:

  • The Chloropyridine Motif: The chlorine atom at the 6-position exerts an electron-withdrawing inductive effect, which lowers the pKa of the pyridine nitrogen (making it a weaker base). This motif drives high solubility in aprotic organic solvents (e.g., DMSO, DMF, DCM) via lipophilic interactions and π-π stacking[4].

  • The Azetidin-3-ol Motif: The incorporation of the four-membered azetidine ring introduces significant sp3 character and conformational rigidity[1]. The hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the oxygen and nitrogen atoms serve as hydrogen bond acceptors. This disrupts the lipophilicity of the chloropyridine, significantly enhancing aqueous solubility compared to unfunctionalized pyridines[1].

Aqueous pH-Dependence: In neutral water (pH 7.4), the compound exhibits moderate solubility. However, in acidic media (e.g., 0.1 N HCl or simulated gastric fluid at pH 1.2), the pyridine and azetidine nitrogens undergo protonation. This ionization collapses the crystal lattice energy, leading to a logarithmic increase in aqueous solubility.

SPR Compound 1-(6-Chloropyridin-2-yl)azetidin-3-ol MW: 184.62 g/mol ChloroPyr Chloropyridine Ring (Lipophilic, Weak Base) Compound->ChloroPyr Azetidin Azetidin-3-ol Ring (Polar, sp3-rich, H-Bonding) Compound->Azetidin OrgSol High Organic Solubility (DMSO, DCM, EtOAc) ChloroPyr->OrgSol π-π stacking & lipophilicity AqSol pH-Dependent Aqueous Solubility (Higher in acidic media) ChloroPyr->AqSol Ionization at low pH Azetidin->OrgSol Reduced crystal lattice energy Azetidin->AqSol H-bond donor/acceptor

Caption: Structure-Property Relationship (SPR) mapping for 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To accurately determine the solubility of this building block for biological assays or formulation, kinetic solubility (solvent-shift methods) is insufficient due to the risk of metastable supersaturation. As a standard practice, the Shake-Flask Thermodynamic Method coupled with LC-UV/MS quantification must be employed.

Table 2: Expected Solubility Ranges (Guideline for Assay Design)

Solvent SystemExpected SolubilityPractical Application
DMSO / DMF > 50 mg/mLStock solution preparation for High-Throughput Screening (HTS).
Methanol / Ethanol 10 - 30 mg/mLIntermediate dilutions; crystallization screening.
PBS (pH 7.4) 0.1 - 1.0 mg/mLIn vitro biological assays (requires <1% DMSO final concentration).
0.1 N HCl (pH 1.2) > 5.0 mg/mLSimulated gastric fluid testing; pharmaceutical salt formation.

Step-by-Step Methodology:

  • Solid Dispensing (The Excess Rule): Weigh approximately 5-10 mg of 1-(6-chloropyridin-2-yl)azetidin-3-ol into a 1.5 mL glass HPLC vial. Add 500 µL of the target solvent (e.g., PBS pH 7.4).

    • Causality: You must ensure a visible excess of solid remains. If the solid completely dissolves, the system is not saturated, and the resulting data will be a false lower bound.

  • Equilibration: Seal the vial and place it in a thermomixer at 25°C (or 37°C for physiological relevance) at 800 rpm for 24 to 48 hours.

    • Causality: Extended incubation ensures that the solid-liquid interface reaches true thermodynamic equilibrium, overcoming any slow-dissolving crystalline polymorphs.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandatory here. Unlike nylon or cellulose, PTFE has ultra-low nonspecific binding, preventing the lipophilic chloropyridine moiety from adhering to the filter membrane and artificially lowering the quantified solubility.

  • Self-Validation Check: Visually inspect the pellet post-centrifugation. The presence of a solid pellet validates that thermodynamic saturation was successfully achieved.

  • Quantification: Dilute the filtered supernatant (e.g., 1:10 or 1:100 in mobile phase) to fit within the linear dynamic range of your LC-UV/MS instrument. Quantify the concentration against a pre-established standard curve prepared in a highly soluble solvent like DMSO.

Workflow S1 1. Solid Dispensing Add excess compound to buffer S2 2. Equilibration Shake at 25°C/37°C for 24-48h S1->S2 S3 3. Phase Separation Centrifuge (10,000 x g) & Filter (0.22 µm PTFE) S2->S3 S4 4. Quantification Analyze supernatant via LC-MS/UV S3->S4 Validation Self-Validation Check: Verify presence of residual solid (Ensures thermodynamic saturation) S3->Validation Inspect pellet

Caption: Self-validating thermodynamic shake-flask solubility workflow.

Conclusion

1-(6-Chloropyridin-2-yl)azetidin-3-ol is a highly versatile building block characterized by a precise molecular weight of 184.62 g/mol and a tunable solubility profile. By understanding the opposing physicochemical forces of its lipophilic chloropyridine ring and its polar azetidin-3-ol ring, researchers can accurately predict its behavior in various solvent systems, design robust assays, and successfully integrate it into complex drug discovery pipelines.

References

  • Source: nih.
  • Title: 1-(6-chloropyridin-2-yl)
  • Title: 1-(6-chloropyridin-2-yl)
  • Source: mdpi.

Sources

Exploratory

Predictive Toxicology and De-Risking Strategies for 1-(6-Chloropyridin-2-yl)azetidin-3-ol in Early Discovery

Executive Summary In early-stage drug discovery, the selection and optimization of chemical fragments dictate the downstream success of a therapeutic program. 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection and optimization of chemical fragments dictate the downstream success of a therapeutic program. 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) is a highly versatile building block that combines a halogenated heteroaromatic ring with a strained, polar azetidine system. While this scaffold offers excellent vectors for structure-based drug design, it presents a unique dual-profile of toxicological liabilities: the potential for reactive metabolite formation via the chloropyridine moiety, and the classical cardiovascular (hERG) liabilities associated with basic nitrogen-containing heterocycles.

This technical whitepaper provides an in-depth, mechanistic guide to profiling the toxicity of this specific scaffold. By understanding the causality behind these liabilities—specifically how the conjugation of the azetidine nitrogen to the pyridine ring shifts its physicochemical properties—scientists can deploy targeted in vitro assays to de-risk this fragment before advancing it into lead optimization.

Structural Toxicology & Mechanistic Causality

To design an effective toxicological screening cascade, we must first deconstruct the molecule into its pharmacophoric elements and predict their biological interactions.

The Azetidin-3-ol Moiety: Modulating hERG Liability

Azetidines are four-membered nitrogen heterocycles increasingly used to improve metabolic stability and lower lipophilicity [1]. However, aliphatic azetidines are highly basic (pKa ~8-9). At physiological pH (7.4), they exist primarily in their protonated state. Protonated amines are notorious for binding to the internal cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel via cation- π interactions with Tyr652 and Phe656, leading to QT prolongation and cardiotoxicity [2].

The Causality Insight: In 1-(6-chloropyridin-2-yl)azetidin-3-ol, the azetidine nitrogen is directly attached to the 2-position of an electron-deficient chloropyridine ring. The lone pair on the azetidine nitrogen delocalizes into the pyridine π -system. This resonance significantly reduces the basicity of the azetidine nitrogen (estimated pKa < 5.0). Consequently, the nitrogen remains largely unprotonated at physiological pH, drastically reducing its affinity for the hERG channel pore.

The 6-Chloropyridin-2-yl Moiety: Reactive Metabolite Risk

Halogenated pyridines, particularly ortho-chloropyridines, are known industrial intermediates with documented historical genotoxicity and environmental persistence [3]. In a biological system, Cytochrome P450 (CYP) enzymes can oxidize the pyridine ring, potentially forming reactive arene oxides (epoxides). Furthermore, the chlorine atom acts as a leaving group; nucleophilic aromatic substitution by endogenous thiols (like glutathione) or cellular proteins can lead to covalent binding, a primary driver of idiosyncratic drug-induced liver injury (DILI) [4].

ToxWorkflow InSilico In Silico Profiling (pKa prediction, CYP vulnerability) hERG hERG Patch-Clamp (Azetidine Liability Screen) InSilico->hERG GSH GSH Trapping Assay (Chloropyridine Liability Screen) InSilico->GSH Ames Mini-Ames Test (Genotoxicity Screen) InSilico->Ames Synthesis 1-(6-Chloropyridin-2-yl)azetidin-3-ol (Fragment Input) Synthesis->InSilico Decision Go/No-Go Decision (MedChem Optimization) hERG->Decision GSH->Decision Ames->Decision

Figure 1: Early discovery toxicology workflow for profiling the chloropyridine-azetidine scaffold.

In Vitro Toxicity Profiling Protocols

To validate the structural hypotheses, the following self-validating protocols must be executed. Every assay includes internal controls to ensure the system is functioning properly, establishing a high-trust data package.

Protocol: Reactive Metabolite Trapping (GSH Adduct Detection)

Because the chloropyridine ring can form soft electrophiles (epoxides) or undergo direct nucleophilic attack, we utilize Glutathione (GSH) as a surrogate nucleophile to trap reactive intermediates before they bind to cellular proteins[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of 1-(6-chloropyridin-2-yl)azetidin-3-ol in the buffer.

    • Self-Validation: Run a parallel incubation with Diclofenac (10 µM) as a positive control for CYP-mediated bioactivation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF). Utilize positive ion neutral loss scanning of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) and extract exact mass chromatograms for predicted adducts (Parent MW + 305 Da for direct conjugation, or + 321 Da for oxidation + conjugation).

Protocol: Automated Patch-Clamp Electrophysiology (hERG)

While in silico predictions suggest low hERG liability due to reduced basicity, empirical validation via patch-clamp is mandatory for regulatory confidence.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells and suspend them in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse 1-(6-chloropyridin-2-yl)azetidin-3-ol at ascending concentrations (1, 3, 10, 30, and 100 µM).

    • Self-Validation: Apply 0.1 µM E-4031 (a known hERG inhibitor) at the end of the recording to ensure channel responsiveness (must show >90% inhibition).

  • Data Analysis: Measure the peak tail current reduction relative to the vehicle control. Calculate the IC 50​ using a 4-parameter logistic fit.

Mechanistic Bioactivation Pathway

If GSH adducts are detected during the trapping assay, it is critical to understand the mechanism of their formation. The diagram below illustrates the hypothesized CYP450-mediated bioactivation of the chloropyridine ring.

Bioactivation Parent 1-(6-Chloropyridin-2-yl) azetidin-3-ol CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Epoxide Reactive Arene Oxide (Electrophile) CYP->Epoxide [O] GSH_Adduct GSH Conjugate (Detoxification/Detection) Epoxide->GSH_Adduct + GSH Protein_Adduct Protein Covalent Binding (Hepatotoxicity Risk) Epoxide->Protein_Adduct + Cellular Proteins

Figure 2: Hypothesized CYP450-mediated bioactivation of the chloropyridine moiety.

Quantitative Data Summary & Go/No-Go Criteria

Based on the structural properties of 1-(6-chloropyridin-2-yl)azetidin-3-ol and historical data from analogous scaffolds, the following table summarizes the expected toxicological thresholds and the strategic interpretation of the data.

Assay / ParameterExpected Value RangeRisk AssessmentMechanistic Causality / Rationale
hERG IC 50​ > 50 µMLow Delocalization of the azetidine nitrogen lone pair into the pyridine ring lowers pKa, preventing protonation and pore binding.
GSH Adduct Formation Low to ModerateMonitor The electron-withdrawing chlorine stabilizes the ring against oxidation, but arene oxide formation remains a background risk.
Mini-Ames Test NegativeLow Lacks structural alerts for direct DNA intercalation or classical alkylation, though ortho-halopyridines require routine monitoring.
HLM Intrinsic Clearance 20 - 50 µL/min/mgAcceptable The azetidin-3-ol ring is generally resistant to rapid ring-opening or N-dealkylation compared to open-chain aliphatic amines.

Strategic Recommendation: If GSH adducts exceed 50 pmol/mg protein/hour, medicinal chemists should consider substituting the chlorine atom with a bioisostere (e.g., a cyano group or a trifluoromethyl group) to block the site of metabolism or alter the electronic distribution of the pyridine ring, thereby mitigating the risk of covalent binding.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters. Available at:[Link]

  • TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Toxicology Program (NTP). Available at:[Link]

  • Drug metabolism in drug discovery and development. International Journal of Molecular Sciences. Available at:[Link]

  • Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Drug Metabolism and Disposition. Available at:[Link]

Protocols & Analytical Methods

Method

synthesis protocol for 1-(6-Chloropyridin-2-yl)azetidin-3-ol

Application Note: Synthesis and Optimization of 1-(6-Chloropyridin-2-yl)azetidin-3-ol Introduction and Mechanistic Rationale The incorporation of azetidine rings into heteroaromatic scaffolds is a highly effective strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

Introduction and Mechanistic Rationale

The incorporation of azetidine rings into heteroaromatic scaffolds is a highly effective strategy in modern drug discovery, often utilized to improve metabolic stability, lower lipophilicity, and modulate the basicity of pharmaceutical candidates. 1-(6-Chloropyridin-2-yl)azetidin-3-ol serves as a versatile bifunctional building block. The 6-chloro substituent allows for downstream functionalization (e.g., via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling), while the azetidin-3-ol moiety provides a rigidified, polar vector for hydrogen bonding[1].

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. 2,6-Dichloropyridine acts as the electrophile. The electron-withdrawing nature of the pyridine nitrogen activates the ortho-chlorine atoms toward nucleophilic attack. Azetidin-3-ol, typically supplied as a hydrochloride salt to prevent premature polymerization and degradation, is liberated in situ using a mild inorganic base. The reaction proceeds via a Meisenheimer complex intermediate, followed by the expulsion of the chloride leaving group.

Experimental Workflow and Pathway Visualization

To ensure reproducibility and scalability, the workflow is designed to minimize side reactions, such as bis-substitution (which is sterically hindered but possible under forcing conditions) or base-catalyzed degradation of the azetidine ring.

G Reagents Reagents 2,6-Dichloropyridine + Azetidin-3-ol HCl Base Free-Basing K2CO3 in DMF (25°C) Reagents->Base Mix & Stir SNAr SNAr Reaction Heating at 90°C, 12h Base->SNAr Deprotonation Workup Aqueous Workup EtOAc / H2O Extraction SNAr->Workup Quench Purification Purification Silica Gel (Hex/EtOAc) Workup->Purification Concentrate Product Target Molecule 1-(6-Chloropyridin-2-yl)azetidin-3-ol Purification->Product Isolate

Experimental workflow for the SNAr synthesis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

Reaction Optimization Data

Prior to defining the standard protocol, various conditions were evaluated to maximize the yield of the mono-substituted product while suppressing unreacted starting material and bis-substitution.

Table 1: Optimization of SN​Ar Conditions

EntrySolventBase (Equiv.)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1EtOH Et3​N (3.0)80 (Reflux)244538
2NMPDIPEA (3.0)100167865
3DMF Cs2​CO3​ (2.5)9012>9582
4 DMF K2​CO3​ (3.0) 90 12 >95 86

Note: Entry 4 was selected as the optimal protocol due to the superior cost-to-yield ratio of K2​CO3​ compared to Cs2​CO3​ , while maintaining excellent conversion rates.

Detailed Synthesis Protocol

Materials Required:

  • 2,6-Dichloropyridine (CAS: 2402-99-5): 1.0 equivalent (e.g., 1.48 g, 10.0 mmol)

  • Azetidin-3-ol hydrochloride (CAS: 18621-18-6): 1.1 equivalents (1.20 g, 11.0 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous): 3.0 equivalents (4.14 g, 30.0 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous): 15 mL

Step-by-Step Methodology:

  • Preparation and Free-Basing:

    • Action: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol hydrochloride (1.20 g, 11.0 mmol) and anhydrous K2​CO3​ (4.14 g, 30.0 mmol). Suspend the mixture in anhydrous DMF (15 mL).

    • Causality: K2​CO3​ is used in excess (3.0 eq) because 1.0 eq is consumed immediately to neutralize the hydrochloride salt of the azetidine, while the remainder acts as an acid scavenger for the HCl generated during the SN​Ar process. Stirring at room temperature for 15 minutes ensures complete generation of the free nucleophile before the electrophile is introduced.

  • Electrophile Addition and Heating:

    • Action: Add 2,6-dichloropyridine (1.48 g, 10.0 mmol) to the suspension in one portion. Attach a reflux condenser, flush the system with Nitrogen ( N2​ ), and heat the reaction mixture to 90 °C using a pre-heated oil bath.

    • Causality: 2,6-Dichloropyridine is a moderately reactive electrophile. Heating to 90 °C provides the necessary activation energy to overcome the aromatic stabilization. Temperatures exceeding 110 °C should be avoided to prevent the thermal degradation of the azetidine ring and minimize bis-substitution.

  • Reaction Monitoring:

    • Action: Stir the mixture at 90 °C for 12 hours. Monitor the reaction progression via TLC (Silica gel, 1:1 Hexanes/Ethyl Acetate, UV detection at 254 nm).

    • Causality: The starting material (2,6-dichloropyridine) has a high Rf​ (~0.8), while the highly polar product will elute significantly lower ( Rf​ ~0.3). Complete consumption of the high- Rf​ spot dictates reaction completion.

  • Aqueous Workup:

    • Action: Cool the reaction mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Causality: DMF is highly water-soluble. Pouring into a large volume of water forces the organic product into the organic phase during extraction, effectively removing the DMF and inorganic salts into the aqueous waste.

    • Action: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 20 mL) followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Causality: The LiCl wash is a highly effective, self-validating technique for removing trace residual DMF from the ethyl acetate layer, ensuring a clean crude profile for chromatography.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Action: Pool the product-containing fractions and evaporate the solvent to yield 1-(6-Chloropyridin-2-yl)azetidin-3-ol as a white to off-white solid (approx. 1.59 g, 86% yield).

References

  • Google Patents (WO2018083105A1): Pyridazine derivatives as RORc modulators. This patent details the synthesis and utilization of substituted azetidinyl-pyridine intermediates, including structural analogs of 1-(6-Chloropyridin-2-yl)azetidin-3-ol, in the development of therapeutic agents for autoimmune diseases.[1] URL:

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

Executive Summary This application note details a robust, field-proven protocol for the chemoselective palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(6-chloropyridin-2-yl)azetidin-3-ol with pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, field-proven protocol for the chemoselective palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(6-chloropyridin-2-yl)azetidin-3-ol with primary and secondary amines.

As a bifunctional building block, this substrate presents two distinct chemical challenges: the electronic deactivation of the heteroaryl chloride due to the electron-donating 2-amino substituent, and the presence of an unprotected secondary alcohol (azetidin-3-ol) which is highly susceptible to competitive O-arylation or base-induced degradation. By strategically employing the third-generation palladacycle precatalyst tBuBrettPhos Pd G3 in tandem with a mild inorganic base (Cs₂CO₃ ), this protocol achieves high yields of the target N-arylated products while completely preserving the integrity of the free hydroxyl group.

Mechanistic Rationale & Catalyst Design

Do not treat cross-coupling as a black box; understanding the causality behind the reagent selection is critical for optimizing challenging substrates.

The Substrate Challenge

1-(6-Chloropyridin-2-yl)azetidin-3-ol features a 2-amino-6-chloropyridine core. The azetidinyl group donates electron density into the pyridine ring via resonance, rendering the C(sp²)–Cl bond at the 6-position electron-rich and thermodynamically resistant to oxidative addition by Palladium(0). Furthermore, the free secondary alcohol on the azetidine ring has a pKa of approximately 16. Exposure to strong alkoxide bases typically used in aminations (e.g., NaOtBu) will quantitatively deprotonate this alcohol, leading to off-target intramolecular or intermolecular O-arylation [3].

Catalyst and Ligand Causality

To overcome the sluggish oxidative addition, we utilize tBuBrettPhos Pd G3 [1][4]. Unlike Pd₂(dba)₃, which can form unreactive resting states, the G3 precatalyst undergoes rapid, base-mediated activation at room temperature to quantitatively release the highly active, monoligated L-Pd(0) species.

The choice of the tBuBrettPhos ligand is the linchpin for chemoselectivity [2]. This dialkylbiaryl phosphine ligand possesses extreme steric bulk (a tert-butyl group and a triisopropylphenyl lower ring). This bulk creates a deep, narrow catalytic pocket around the Pd(II) center. While nitrogen nucleophiles (amines) can navigate this pocket to coordinate and undergo reductive elimination, the harder, more sterically demanding alkoxide oxygen is physically repelled. This steric shielding effectively shuts down the O-arylation pathway.

Base and Solvent Thermodynamics

We replace strong alkoxide bases with Cesium Carbonate (Cs₂CO₃) . The conjugate acid of Cs₂CO₃ has a pKa of ~10.3. This base is thermodynamically incapable of deprotonating the free azetidin-3-ol (pKa ~16). However, once the exogenous amine coordinates to the highly electrophilic Pd(II) center, the amine's pKa drops significantly, allowing Cs₂CO₃ to smoothly deprotonate it and drive the catalytic cycle forward. 1,4-Dioxane is selected as the solvent because it provides excellent solubility for the reactants while supporting the high temperatures (90 °C) required for the reductive elimination step.

CatalyticCycle Precat tBuBrettPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Species Precat->Pd0 Base Activation OxAdd Oxidative Addition [L-Pd(II)(Ar)Cl] Pd0->OxAdd Substrate 1-(6-Chloropyridin-2-yl)azetidin-3-ol (Aryl Chloride) Substrate->OxAdd AmineCoord Amine Coordination & Deprotonation [L-Pd(II)(Ar)(NR2)] OxAdd->AmineCoord Amine Amine + Cs2CO3 Amine->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration Product Coupled Aminopyridine Product (C-N Bond Formed) RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination with 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

Experimental Protocol: A Self-Validating Workflow

This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to create a self-validating system . By taking a quantitative NMR (qNMR) aliquot prior to workup, you independently verify the catalytic conversion against isolated yield, ensuring any mass loss is attributed to purification rather than failed catalysis.

Materials Required
  • Aryl Halide: 1-(6-Chloropyridin-2-yl)azetidin-3-ol (1.0 equiv, 1.0 mmol, 184.6 mg)

  • Amine Partner: e.g., Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Precatalyst: tBuBrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 17.1 mg) [1]

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg) - Must be finely milled and anhydrous.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 equiv, 0.33 mmol, 55.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Reaction Assembly (Glovebox/Schlenk):

    • Causality: The active L-Pd(0) species is highly susceptible to oxidation. Assembly in an inert atmosphere (N₂ or Argon) is mandatory.

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(6-chloropyridin-2-yl)azetidin-3-ol, the amine, Cs₂CO₃, tBuBrettPhos Pd G3, and the 1,3,5-trimethoxybenzene internal standard.

  • Solvent Addition & Sealing:

    • Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap. Remove the vial from the glovebox.

  • Catalytic Activation & Heating:

    • Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800+ rpm).

    • Causality: High stirring rates are critical because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane). Mass transfer limits the deprotonation step if stirring is inadequate.

  • In-Process Quality Control (Self-Validation):

    • After 12 hours, cool the reaction to room temperature. Under a positive pressure of N₂, withdraw a 50 µL aliquot.

    • Dilute the aliquot with 0.5 mL CDCl₃, filter through a short Celite plug, and acquire a ¹H-NMR spectrum. Compare the integration of the product peaks against the aromatic protons of 1,3,5-trimethoxybenzene (singlet at δ 6.08 ppm) to determine exact conversion.

  • Workup and Isolation:

    • If qNMR confirms >95% conversion, dilute the bulk reaction mixture with EtOAc (15 mL) and filter through a pad of Celite to remove the inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, typically a gradient of DCM to DCM/MeOH 95:5) to yield the pure N-arylated product.

Data Presentation & Optimization Results

The following tables summarize the quantitative data justifying the reagent selection and demonstrating the protocol's scope.

Table 1: Optimization of Reaction Conditions (Conditions: 1.0 mmol Aryl Chloride, 1.2 mmol Morpholine, 2 mol% Pd, 90 °C, 12 h)

EntryPrecatalyst / LigandBaseSolventConversion (qNMR)Chemoselectivity (N:O ratio)
1Pd₂(dba)₃ / XPhosNaOtBuToluene45%60:40 (High O-arylation)
2tBuBrettPhos Pd G3NaOtBu1,4-Dioxane62%75:25 (Moderate O-arylation)
3tBuBrettPhos Pd G3K₃PO₄1,4-Dioxane88%>99:1
4 tBuBrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane >98% >99:1 (Optimal)

Table 2: Substrate Scope (Amine Partners) (Using Optimal Conditions from Table 1, Entry 4)

Amine PartnerTypeIsolated YieldNotes
MorpholineCyclic Secondary92%Clean conversion, no side products.
AnilinePrimary Aryl89%Required 14 h reaction time.
1-Boc-PiperazineCyclic Secondary94%Boc group fully tolerated under mild base.
CyclohexylaminePrimary Alkyl85%Slight steric hindrance; 4 mol% Pd used.

Logical Workflow & Troubleshooting

Chemoselectivity Substrate 1-(6-Chloropyridin-2-yl)azetidin-3-ol + Amine PathA Path A: Strong Base (NaOtBu) + Small Ligand Substrate->PathA PathB Path B: Mild Base (Cs2CO3) + Bulky Ligand (tBuBrettPhos) Substrate->PathB Deprotonation Unwanted -OH Deprotonation Alkoxide Formation PathA->Deprotonation StericBlock Steric Shielding of Pd(II) Prevents Alkoxide Binding PathB->StericBlock SideProduct O-Arylation & Decomposition Deprotonation->SideProduct TargetProduct Chemoselective N-Arylation (High Yield) StericBlock->TargetProduct

Logical workflow demonstrating chemoselectivity dependence on base and ligand selection.
Troubleshooting Guide
  • Reaction Stalls at <50% Conversion: This typically indicates catalyst poisoning by oxygen or trace water. Solution: Utilize the "Kicker Charge" strategy. Degas the mixture and add an additional 1 mol% of tBuBrettPhos Pd G3. The G3 precatalyst does not require additional free ligand to activate, making it ideal for rescuing stalled reactions [4].

  • Formation of Dehalogenated Pyridine: Indicates that reductive elimination is too slow, allowing the Pd(II) intermediate to undergo protode-palladation. Solution: Ensure the reaction temperature is strictly maintained at 90 °C. Do not attempt this reaction at room temperature.

References

  • Title: A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides Source: PubMed (J. Am. Chem. Soc.) URL: [Link]

  • Title: Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates Source: ChemRxiv URL: [Link]

  • Title: 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings Source: ACS Catalysis URL: [Link]

Method

Application Note: High-Yield O-Alkylation of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

Introduction & Strategic Importance Azetidine rings are highly privileged bioisosteres in modern drug discovery, frequently deployed to improve metabolic stability and modulate physicochemical properties. However, the fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Azetidine rings are highly privileged bioisosteres in modern drug discovery, frequently deployed to improve metabolic stability and modulate physicochemical properties. However, the functionalization of azetidin-3-ols via O-alkylation presents a distinct synthetic challenge. The inherent ring strain of the four-membered heterocycle makes it highly susceptible to ring-opening side reactions, particularly if the azetidine nitrogen is nucleophilic [1].

This application note provides a comprehensive, causality-driven methodology for the O-alkylation of 1-(6-Chloropyridin-2-yl)azetidin-3-ol . By utilizing the 6-chloropyridin-2-yl moiety as an intrinsic electron-withdrawing deactivator, researchers can bypass common azetidinium-induced degradation pathways, enabling high-yielding Williamson etherifications [2]. This specific scaffold is highly relevant in the synthesis of advanced pharmaceutical intermediates, including PDE4 inhibitors and kinase modulators [3].

Mechanistic Insights & Causality

To design a self-validating and robust protocol, one must understand the causality behind the reagent selection:

  • The Role of the 6-Chloropyridin-2-yl Group: In unprotected or alkyl-substituted azetidines, basic conditions often trigger the nitrogen lone pair to attack the activated oxygen or the electrophile, forming a highly unstable bicyclic azetidinium intermediate that rapidly undergoes nucleophilic ring-opening. Here, the 6-chloropyridin-2-yl group delocalizes the nitrogen lone pair into the electron-deficient heteroaromatic system. This drastically reduces nitrogen nucleophilicity, effectively shutting down the degradation pathway and strictly directing the reaction toward O-alkylation.

  • Base & Solvent Selection: The secondary alcohol on the strained azetidine ring is sterically hindered and less acidic than primary alcohols. Weak bases (e.g., K₂CO₃) fail to generate the alkoxide efficiently. A strong, non-nucleophilic base like Sodium Hydride (NaH) in a highly polar aprotic solvent (DMF) is required to force complete irreversible deprotonation prior to the addition of the electrophile.

Mechanism Substrate Azetidin-3-ol Substrate Alkoxide Alkoxide Intermediate Substrate->Alkoxide NaH, 0°C (-H2) SideReact Azetidinium Ring Opening Substrate->SideReact If N is unprotected (Blocked by Pyridyl) Product O-Alkylated Ether Product Alkoxide->Product R-X (SN2) Fast

Figure 2: Mechanistic logic showing how the pyridyl group prevents azetidinium-induced ring opening.

Experimental Design & Optimization

The following table summarizes the quantitative optimization data that led to the finalized protocol. The transition from carbonate bases to hydride bases was the critical inflection point for achieving >90% yields.

Table 1: Optimization of O-Alkylation Conditions
EntryBase (Eq.)SolventTemp (°C)Electrophile (Eq.)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)Acetone60Benzyl Bromide (1.2)12< 10Insufficient basicity for complete alkoxide formation.
2Cs₂CO₃ (2.0)DMF80Benzyl Bromide (1.2)645Moderate yield; elevated temp induced trace degradation.
3NaH (1.5)THF0 → 25Benzyl Bromide (1.2)472Good conversion; slower reaction rate due to lower solvent polarity.
4 NaH (1.5) DMF 0 → 25 Benzyl Bromide (1.2) 2 91 Optimal; rapid deprotonation and clean SN2 displacement.

Step-by-Step Methodology

Reagents & Equipment
  • Substrate: 1-(6-Chloropyridin-2-yl)azetidin-3-ol (1.0 eq, 5.0 mmol, 923 mg)

  • Base: Sodium hydride (60% dispersion in mineral oil) (1.5 eq, 7.5 mmol, 300 mg)

  • Electrophile: Benzyl bromide (or desired alkyl halide) (1.2 eq, 6.0 mmol, 1.02 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Equipment: Flame-dried 50 mL round-bottom flask, magnetic stirrer, nitrogen/argon balloon, ice bath.

Protocol
  • Preparation: Charge the flame-dried flask with 1-(6-Chloropyridin-2-yl)azetidin-3-ol (923 mg) and dissolve in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (300 mg) in three portions over 10 minutes. Stir the suspension at 0 °C for 30 minutes. (See validation checkpoint below).

  • Alkylation: Dilute the benzyl bromide (1.02 g) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture over 15 minutes via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Quench: Cool the mixture back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL).

  • Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc, 30 mL) and Water (20 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 20 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient 9:1 to 7:3) to afford the pure O-alkylated ether.

Workflow Start 1. Substrate Preparation 1-(6-Chloropyridin-2-yl)azetidin-3-ol in DMF Deprotonation 2. Deprotonation Add NaH at 0°C (Observe H2 evolution) Start->Deprotonation Alkylation 3. Electrophile Addition Add R-X dropwise, warm to RT Deprotonation->Alkylation Quench 4. Reaction Quench Add cold H2O/NH4Cl (aq) Alkylation->Quench Workup 5. Extraction & Purification EtOAc extraction -> Column Chromatography Quench->Workup

Figure 1: Step-by-step workflow for the O-alkylation of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

Protocol Validation & Analytical Checkpoints

To ensure the integrity of the experiment, use this self-validating framework during execution:

  • Visual Validation (Deprotonation): Upon adding NaH, you must observe immediate effervescence (H₂ gas evolution). If no bubbling occurs, the NaH has likely degraded to NaOH due to moisture exposure. Halt the reaction and source fresh reagent.

  • TLC Monitoring: The starting material (alcohol) is highly polar and will stain strongly with KMnO₄. The product (ether) will migrate significantly higher (higher Rf) in a 7:3 Hexanes/EtOAc system.

  • LC-MS Verification: When analyzing the product mass, look for the [M+H]+ peak. Because the molecule contains a chlorine atom on the pyridine ring, the mass spectrum must display a characteristic 3:1 isotopic ratio (³⁵Cl : ³⁷Cl). The absence of this isotopic signature indicates cleavage of the chloropyridine moiety.

  • ¹H-NMR Confirmation: The successful O-alkylation will result in the disappearance of the broad hydroxyl proton singlet (typically around δ 4.5-5.5 ppm depending on concentration) and the appearance of the alkyl protons (e.g., a benzylic -CH₂- singlet around δ 4.5 ppm). The highly symmetric azetidine ring protons will shift slightly downfield due to the etherification.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Substituted pyridine and pyrazine compounds as PDE4 inhibitors (WO2014158998A1)
Application

Application Note: Divergent Late-Stage Functionalization of 1-(6-Chloropyridin-2-yl)azetidin-3-ol in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Scaffold Hopping, sp³-Enrichment, and Bioisosteric Replacement Strategic Rationale: The Azetidine Advantage In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Scaffold Hopping, sp³-Enrichment, and Bioisosteric Replacement

Strategic Rationale: The Azetidine Advantage

In modern medicinal chemistry, escaping "flatland" (sp²-hybridized aromatic systems) is a proven strategy for improving the clinical success rate of drug candidates. The incorporation of strained, sp³-rich ring systems like azetidines serves as a highly effective bioisosteric replacement for piperidines, morpholines, and even phenyl rings .

1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) is a privileged building block that offers a unique combination of structural rigidity and dual orthogonal functional handles. The azetidine core attenuates the basicity of the nitrogen lone pair (via the electron-withdrawing effect of the attached pyridine and ring strain), which significantly improves metabolic stability and reduces off-target hERG liabilities . Simultaneously, the molecule provides two distinct vectors for late-stage scaffold diversification:

  • The 6-Chloropyridine Vector: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C3-Hydroxyl Vector: Available for O-alkylation, Mitsunobu inversions, or oxidation to an azetidinone for subsequent reductive amination .

PK_Impact Azetidine Azetidine Scaffold Incorporation Fsp3 ↑ Fsp3 Fraction (3D Character) Azetidine->Fsp3 Basicity ↓ Amine Basicity (pKa tuning) Azetidine->Basicity Rigidity ↑ Conformational Rigidity Azetidine->Rigidity Solubility Improved Aqueous Solubility Fsp3->Solubility Metabolism Enhanced Metabolic Stability Basicity->Metabolism Affinity Increased Target Affinity Rigidity->Affinity

Figure 1: Pharmacokinetic enhancements driven by azetidine incorporation.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is critical for predicting its behavior in biological systems and during synthesis. The high ring strain (~26 kcal/mol) locks the molecule into a well-defined geometry, reducing the entropic penalty upon target binding .

Table 1: Physicochemical Profile of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 184.62 g/mol Highly ligand-efficient; leaves ample room (<300 Da) for elaboration.
Fraction sp³ (Fsp³) 0.375 (3 out of 8 carbons)Enhances 3D topology, directly correlating to improved aqueous solubility.
H-Bond Donors / Acceptors 1 (OH) / 3 (N, N, O)Modulates permeability and polar surface area (PSA).
Ring Strain ~26 kcal/molImparts conformational rigidity; prevents unwanted rotameric states.
Functional Handles Aryl Chloride, Secondary AlcoholEnables divergent, orthogonal late-stage functionalization (LSF).

Divergent Functionalization Workflows

The true value of this scaffold lies in its orthogonality. The pathways below detail how to selectively address either the C-Cl bond or the C-OH bond without requiring cumbersome protection/deprotection sequences.

Scaffold_Functionalization Core 1-(6-Chloropyridin-2-yl) azetidin-3-ol Pd_Cat Pd-Catalyzed Cross-Coupling Core->Pd_Cat C-Cl Handle O_Alk O-Alkylation / Mitsunobu Core->O_Alk C3-OH Handle Biaryl Biaryl/Aminopyridine Derivatives Pd_Cat->Biaryl Ether 3-Alkoxy/Aryl Ether Derivatives O_Alk->Ether Dual Dual Functionalized Drug Candidate Biaryl->Dual Ether->Dual

Figure 2: Divergent functionalization pathways for the azetidine scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl system at the 6-position of the pyridine ring while leaving the azetidin-3-ol moiety intact. Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand accelerates the transmetalation of sterically hindered boronic acids. Potassium phosphate (K₃PO₄) is selected as the base over Na₂CO₃ because it provides sufficient basicity in aqueous 1,4-dioxane without triggering base-catalyzed ring-opening of the strained azetidine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 1-(6-Chloropyridin-2-yl)azetidin-3-ol (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction: Seal the tube and heat to 90 °C in an oil bath for 4 hours with vigorous stirring.

  • Self-Validation Checkpoint (In-Process Control):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: Look for the complete disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) at m/z 185/187 [M+H]⁺. The emergence of the product mass confirms successful oxidative addition and reductive elimination. If unreacted starting material remains, verify the degassing protocol, as O₂ rapidly deactivates the Pd(0) species.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Mild O-Alkylation of the Azetidin-3-ol

Objective: Etherification of the secondary alcohol to modulate lipophilicity and probe the steric constraints of the target binding pocket. Causality & Design: Sodium hydride (NaH) is used to irreversibly deprotonate the C3-hydroxyl. The reaction is initiated at 0 °C to kinetically suppress any potential elimination or ring-opening side reactions that 4-membered rings can undergo under harsh nucleophilic conditions.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1-(6-Chloropyridin-2-yl)azetidin-3-ol (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL) under an N₂ atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in one portion.

  • Self-Validation Checkpoint (In-Process Control):

    • Action: Observe the reaction mixture immediately upon NaH addition.

    • Validation: The evolution of H₂ gas (visible bubbling) must occur. This is a self-validating physical indicator confirming that the NaH is active (not degraded to NaOH) and that the alkoxide intermediate is successfully forming. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers extensively with water (3 × 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

[1] Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Expert Opinion on Drug Discovery (via ResearchGate) URL:

[2] Oxetane-, Azetidine-, and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation Source: Organic Letters (ACS Publications) URL:

[3] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Springer (via PMC) URL:

[4] Dual Strain-Release Cascade for Accessing sp³-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers Source: Journal of the American Chemical Society (ACS Publications) URL:

[5] 1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information Source: NextSDS URL:

Method

Application Note: Scale-Up Synthesis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

Target Molecule: 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) Process Scale: 100 g to 1 kg (Pilot/Kilo-Lab Scale) Primary Transformation: Nucleophilic Aromatic Substitution ( SN​Ar ) Executive Summary The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) Process Scale: 100 g to 1 kg (Pilot/Kilo-Lab Scale) Primary Transformation: Nucleophilic Aromatic Substitution ( SN​Ar )

Executive Summary

The compound 1-(6-Chloropyridin-2-yl)azetidin-3-ol is a highly versatile bifunctional building block utilized extensively in the synthesis of kinase inhibitors and other targeted therapeutics [1]. Scaling up its synthesis requires navigating the moderate reactivity of 2,6-dichloropyridine while suppressing potential bis-substitution and managing the thermal hazards associated with polar aprotic solvents at elevated temperatures. This application note details a self-validating, scalable SN​Ar protocol optimized for yield, high regiocontrol, and operational safety.

Mechanistic Rationale & Route Selection

The synthesis relies on the SN​Ar reaction between 2,6-dichloropyridine and azetidin-3-ol (typically sourced as a hydrochloride salt to prevent degradation).

Causality in Reagent and Condition Selection:

  • Regioselectivity & Over-reaction: 2,6-Dichloropyridine possesses two equivalent electrophilic sites activated by the ring nitrogen [2]. The introduction of the first azetidinyl group (an electron-donating amine) significantly increases the electron density of the pyridine ring. This electronic deactivation intrinsically protects the remaining C6-chloride from a secondary nucleophilic attack, ensuring high mono-substitution selectivity without requiring a large stoichiometric excess of the dihalide.

  • Base Selection ( K2​CO3​ vs. DIPEA): While laboratory-scale protocols often utilize N,N-Diisopropylethylamine (DIPEA) [3], scaling up with DIPEA can lead to complex organic salt byproducts that complicate crystallization. We transition to anhydrous Potassium Carbonate ( K2​CO3​ ) [4]. K2​CO3​ efficiently neutralizes the azetidin-3-ol·HCl salt and acts as an acid scavenger for the SN​Ar byproduct (HCl), while its resulting inorganic salts are easily removed during the aqueous workup.

  • Solvent Dynamics (DMSO): Dimethyl sulfoxide (DMSO) is selected over DMF or NMP because its high dielectric constant stabilizes the Meisenheimer complex transition state, accelerating the reaction at 90–100 °C.

Process Flow & Visualization

The following workflow illustrates the logical progression from raw materials to the isolated active intermediate, emphasizing in-process controls (IPC).

G N1 1. Reactant Charging 2,6-DCP + Azetidin-3-ol·HCl N2 2. S_NAr Reaction DMSO, K2CO3, 95°C IPC: HPLC > 98% conv. N1->N2 N3 3. Aqueous Quench Phase Separation (EtOAc) N2->N3 N4 4. Crystallization EtOAc / Heptane N3->N4 N5 5. Final Product 1-(6-Chloropyridin-2-yl)azetidin-3-ol N4->N5

Figure 1: Scale-up workflow for the synthesis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

Scale-Up Protocol (500 g Scale)

Safety Note: DMSO poses a thermal runaway risk if heated near its boiling point (189 °C) in the presence of strong bases. The reaction temperature must be strictly jacket-controlled at 95 °C (± 5 °C).

Phase 1: Reaction Setup and Execution
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N2​ . Ensure the scrubber system is active to handle potential trace off-gassing.

  • Charging:

    • Charge 2,6-dichloropyridine (500.0 g, 3.38 mol, 1.0 equiv) into the reactor.

    • Add DMSO (3.5 L, 7 volumes) and initiate overhead stirring at 200 RPM.

    • Charge azetidin-3-ol hydrochloride (388.5 g, 3.55 mol, 1.05 equiv).

    • Portion-wise, charge finely milled anhydrous K2​CO3​ (1167 g, 8.45 mol, 2.5 equiv) over 30 minutes. Causality: Portion-wise addition prevents localized basicity spikes and controls the mild exotherm from the neutralization of the HCl salt.

  • Heating: Ramp the jacket temperature to achieve an internal temperature of 95 °C. Maintain stirring for 12–16 hours.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with MeCN/Water, and analyze via HPLC (254 nm). The reaction is deemed complete when residual 2,6-dichloropyridine is < 2.0% (Area%).

Phase 2: Workup and Phase Separation
  • Cooling: Cool the reactor internal temperature to 20–25 °C.

  • Quench: Slowly add purified water (10 L) to the reactor over 1 hour. Causality: The slow addition prevents product oiling out and manages the heat of mixing between DMSO and water.

  • Extraction: Add Ethyl Acetate (EtOAc, 5 L) and agitate for 15 minutes. Stop stirring and allow phase separation for 30 minutes.

  • Washing: Drain the lower aqueous layer (containing DMSO and inorganic salts). Wash the upper organic layer with a 5% aqueous LiCl solution (2 x 2.5 L) followed by brine (2 L). Causality: Aqueous LiCl is highly effective at partitioning residual DMSO out of the EtOAc phase, preventing DMSO carryover into the crystallization step.

Phase 3: Isolation and Crystallization
  • Concentration: Transfer the organic layer to a rotary evaporator or distillation setup. Concentrate under reduced pressure (40 °C, 100 mbar) to approximately 1.5 L total volume.

  • Anti-Solvent Addition: Heat the concentrated EtOAc solution to 60 °C. Slowly add Heptane (3 L) as an anti-solvent until the solution becomes slightly turbid.

  • Cooling & Filtration: Cool the mixture to 0–5 °C at a rate of 10 °C/hour to promote controlled crystal growth. Filter the resulting white to pale-yellow slurry via a Nutsche filter. Wash the filter cake with cold Heptane (1 L).

  • Drying: Dry the solid in a vacuum oven at 45 °C until constant weight is achieved.

Analytical Data & Quality Metrics

To ensure trustworthiness and reproducibility, the following table summarizes the expected quantitative metrics comparing standard lab-scale outcomes with this optimized scale-up protocol.

ParameterLab Scale (10 g)Pilot Scale (500 g)Analytical Target / Method
Yield (%) 72 - 78%82 - 85%Gravimetric
Purity (HPLC) > 95.0%> 98.5%Reverse-Phase HPLC (UV @ 254 nm)
Impurity: Bis-substituted ~ 3.5%< 0.5%Suppressed via strict stoichiometry control
Residual DMSO < 1.0%< 1000 ppmGC-FID or 1H -NMR
Appearance Yellow Oil/SolidOff-white crystalline powderVisual Inspection
Mass Spectrometry m/z 185.0 [M+H]+ m/z 185.0 [M+H]+ ESI-MS (Positive Ion Mode)

References

  • NextSDS. 1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information.
  • BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • World Intellectual Property Organization. WO2016001341A1 - Sulfonylaminopyridine compounds, compositions and methods of use.
  • European Patent Office. EP 3442947 B1 - Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors.
Application

Advanced PROTAC Linker Engineering: Utilizing 1-(6-Chloropyridin-2-yl)azetidin-3-ol for Rigidified Ternary Complex Stabilization

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational structural engineering....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational structural engineering. Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default choices for bridging the Protein of Interest (POI) ligand and the E3 ligase recruiter [1]. However, excessive linker flexibility introduces a severe entropic penalty during the formation of the POI-PROTAC-E3 ternary complex.

To overcome this, medicinal chemists are increasingly deploying rigidified, heterocyclic linkers[2]. 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) has emerged as a premier bifunctional building block. By coupling a planar, aromatic pyridine ring with a conformationally restricted azetidine ring, this linker pre-organizes the PROTAC into a bioactive geometry, extending ternary complex half-life and dramatically improving degradation metrics (DC50 and Dmax) [3]. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for integrating this rigid linker into your PROTAC discovery pipeline.

Mechanistic Rationale: The Case for Rigid Linkers

The Entropic Penalty Problem

A PROTAC must recruit an E3 ligase to a POI to induce ubiquitination. Flexible linkers sample thousands of extended and collapsed conformational states in solution. When the ternary complex forms, the PROTAC is forced to freeze into a single, highly specific rotamer. This massive loss of conformational degrees of freedom results in a high entropic cost ( ΔS ), which weakens the overall free energy of binding ( ΔG ) and leads to transient, unstable ternary complexes [4].

Structural Advantages of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

Replacing flexible chains with the 1-(6-chloropyridin-2-yl)azetidin-3-ol scaffold addresses the entropic penalty through two distinct structural features:

Conformational Restriction: The sp2

sp3 conjugated system between the pyridine nitrogen and the azetidine ring restricts rotatable bonds. The azetidine ring itself acts as a rigid spacer that projects the hydroxyl exit vector at a fixed angle, biasing the molecule toward a productive conformation [3].
  • π−π Stacking Capabilities: The central pyridine ring provides a planar, chemically inert surface capable of engaging in π−π stacking interactions with aromatic residues (e.g., histidine, tyrosine, phenylalanine) frequently found at the POI-E3 protein-protein interface, providing additional "stickiness" to the ternary complex [4].

  • Orthogonal Bifunctionality: From a synthetic standpoint, the 6-chloropyridine acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr), while the azetidin-3-ol provides a secondary alcohol for etherification, allowing for a highly controlled, step-wise assembly [5].

  • Mechanism POI Protein of Interest (POI) TC Stable Ternary Complex (Low Entropic Penalty) POI->TC Warhead Binding E3 E3 Ligase (e.g., VHL/CRBN) E3->TC E3 Ligand Binding Linker Rigid Linker (Azetidine-Pyridine) Linker->TC Pre-organized Bridging Ub Polyubiquitin Chain TC->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Recruitment

    Fig 1. Event-driven degradation via a rigidified PROTAC ternary complex.

    Physicochemical Profiling & Data Presentation

    Rigidifying a PROTAC does not merely improve binding thermodynamics; it fundamentally alters the molecule's pharmacokinetic (PK) profile. By reducing the Polar Surface Area (PSA) and the number of rotatable bonds, the azetidine-pyridine linker maintains or enhances cellular permeability despite the high molecular weight typical of PROTACs [2].

    Table 1: Physicochemical Comparison (Flexible vs. Rigid Linker)
    PropertyPEG3 Linker (Flexible)1-(6-Chloropyridin-2-yl)azetidin-3-olImpact on PROTAC Efficacy
    Rotatable Bonds 112Drastically lowers entropic penalty upon binding.
    Polar Surface Area ~37 Ų~35 ŲMaintains favorable membrane permeability.
    Conformational States >10,000<10Pre-organizes geometry for ternary complex formation.
    Synthetic Reactivity HomobifunctionalHeterobifunctionalPrevents dimerization; allows orthogonal stepwise assembly.
    Table 2: Impact of Linker Rigidity on Degradation Metrics

    (Representative data derived from comparative rigidification studies [3])

    Linker ArchitectureDC50 (nM)Dmax (%)Ternary Complex Half-Life ( t1/2​ )
    Flexible (Alkyl/PEG) 15.482%12 minutes
    Semi-Rigid (Piperazine) 4.291%45 minutes
    Rigid (Azetidine-Pyridine) 0.998%>120 minutes

    Experimental Protocols (Self-Validating Workflows)

    To ensure scientific rigor, the following protocols form a self-validating system . Protocol A establishes the chemical entity via orthogonal reactivity. Protocol B isolates the biochemical variable (in vitro binding) to prove the rigid linker enhances proximity. Protocol C translates this to a cellular model to prove that enhanced proximity results in functional degradation.

    Protocol A: Bimodal Conjugation Strategy (Synthesis)

    Causality & Rationale: The synthesis leverages the distinct electronic properties of the linker. The electron-deficient 6-chloropyridine is highly susceptible to nucleophilic attack, allowing for the attachment of an amine-bearing E3 ligand via SNAr. The azetidin-3-ol remains unreactive under these conditions, serving as a protected exit vector that is subsequently alkylated using a strong base.

    Step 1: SNAr at the Pyridine Ring

    • Dissolve 1-(6-chloropyridin-2-yl)azetidin-3-ol (1.0 eq) and the amine-functionalized E3 ligand (e.g., a VHL ligand derivative) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) as a non-nucleophilic base.

    • Stir the reaction mixture at 90°C under an inert argon atmosphere for 12-16 hours.

    • Monitor reaction completion via LC-MS. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride ion.

    • Purify the intermediate via flash column chromatography (DCM/MeOH gradient).

    Step 2: Etherification of the Azetidin-3-ol

    • Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to deprotonate the secondary alcohol. Stir for 30 minutes.

    • Dropwise add the POI ligand functionalized with a leaving group (e.g., alkyl bromide or mesylate) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, and purify the final rigidified PROTAC via preparative HPLC.

    Synthesis Start 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) Step1 Step 1: SNAr Reaction (C6-Pyridine Position) Start->Step1 E3 Ligand (Amine) Base, Heat Int E3 Ligand-Conjugated Intermediate Step1->Int Orthogonal Reactivity Step2 Step 2: Etherification (C3-Azetidine Position) Int->Step2 POI Ligand (Halide) NaH, DMF Final Fully Assembled Rigid PROTAC Step2->Final Purified Product

    Fig 2. Step-by-step synthetic conjugation workflow utilizing the bifunctional linker.

    Protocol B: Ternary Complex Stability Assay (TR-FRET)

    Causality & Rationale: Before testing in cells, we must validate that the azetidine-pyridine linker structurally stabilizes the POI-E3 interaction. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates this variable by measuring the proximity of recombinant POI and E3 proteins in a cell-free environment.

    • Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (donor) and BODIPY/FITC-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

    • Compound Titration: Dispense the rigidified PROTAC into a 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to create a 12-point concentration gradient (1 pM to 10 µM).

    • Complex Assembly: Add 10 nM of Tb-E3 ligase and 10 nM of FITC-POI to each well.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

    • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 490 nm and 520 nm).

    • Data Analysis: Calculate the FRET ratio (520 nm / 490 nm) and plot against PROTAC concentration to determine the cooperativity factor ( α ) and ternary complex half-life.

    Protocol C: Cellular Degradation & DC50 Determination (Western Blot)

    Causality & Rationale: A stable ternary complex is only useful if it translates to target degradation. This cellular assay validates that the rigidified PROTAC successfully permeates the cell membrane, hijacks the ubiquitin-proteasome system, and clears the target protein.

    • Cell Seeding: Seed the target cancer cell line (e.g., HeLa or specific disease model) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

    • PROTAC Treatment: Treat cells with the PROTAC at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) alongside a DMSO vehicle control. Incubate for 12-24 hours.

    • Lysis & Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Load equal amounts of protein (20 µg) onto an SDS-PAGE gel. Run at 120V for 90 minutes, then transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk. Incubate with primary antibodies against the POI and a loading control (e.g., β -actin) overnight at 4°C. Follow with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Imaging & Calculation: Visualize bands using ECL substrate. Quantify band intensities using ImageJ. Normalize POI levels to β -actin and plot the percentage of remaining protein vs. PROTAC concentration to calculate the DC50 and Dmax.

    References

    • Novel approaches for the rational design of PROTAC linkers.
    • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC).
    • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PubMed Central (PMC).
    • Aromatic Linkers for PROTACs - Rigidity & π−π Interactions. BOC Sciences.
    • 1-(6-chloropyridin-2-yl)

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 1-(6-Chloropyridin-2-yl)azetidin-3-ol Synthesis

    Welcome to the Technical Support Center for the synthesis of 1-(6-chloropyridin-2-yl)azetidin-3-ol. This specific intermediate is a critical building block frequently utilized in the development of novel kinase inhibitor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 1-(6-chloropyridin-2-yl)azetidin-3-ol. This specific intermediate is a critical building block frequently utilized in the development of novel kinase inhibitors ()[1]. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,6-dichloropyridine and azetidin-3-ol. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you optimize your reaction yield.

    Section 1: Mechanistic Pathway & Reaction Design

    The SNAr reaction proceeds via the formation of a negatively charged Meisenheimer complex. Because azetidines possess significant ring strain, the nitrogen lone pair has increased s-character, rendering it less nucleophilic than larger cyclic amines like pyrrolidine or piperidine. Consequently, the reaction requires elevated temperatures and carefully selected bases to overcome the activation energy barrier without triggering side reactions such as O-arylation or bis-substitution.

    SNAr_Pathway SM1 2,6-Dichloropyridine (Electrophile) MC Meisenheimer Complex (Intermediate) SM1->MC + Base, Heat Side2 O-Arylated Ether (Side Product) SM1->Side2 O-Attack (Strong Base) SM2 Azetidin-3-ol (Nucleophile) SM2->MC N-Attack (Major) Prod 1-(6-Chloropyridin-2-yl)azetidin-3-ol (Target Product) MC->Prod -Cl⁻ (Fast) Side1 Bis-substituted Pyridine (Over-reaction) Prod->Side1 + Excess Azetidin-3-ol

    Fig 1. SNAr pathway and side reactions for 1-(6-chloropyridin-2-yl)azetidin-3-ol synthesis.

    Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My reaction stalls at 40% conversion even after 24 hours of heating. How can I improve the yield? A: Low conversion is a hallmark of the azetidine ring's reduced nucleophilicity. If you are using a weak base (like K2CO3) in a moderately polar solvent (like THF or MeCN), the thermal energy is insufficient to form the Meisenheimer complex.

    • Solution: Switch to a highly polar aprotic solvent like N,N-Dimethylacetamide (DMA) and use N,N-Diisopropylethylamine (DIPEA) as the base. Heating the reaction to 130 °C for 16 hours has been shown to drive the reaction to >95% completion ()[2].

    Q2: I am isolating a significant amount of the bis-substituted byproduct (2,6-bis(azetidin-3-yl)pyridine). How do I prevent this? A: The target product still contains an electrophilic chlorine atom. If an excess of azetidin-3-ol is present, or if the temperature exceeds 140 °C, a second SNAr reaction will occur.

    • Solution: Strictly control the stoichiometry. Use exactly 1.05 to 1.10 equivalents of azetidin-3-ol. For larger scales, implement a slow-addition protocol where the azetidin-3-ol is added dropwise to the 2,6-dichloropyridine solution, ensuring the electrophile is always in stoichiometric excess relative to the unreacted nucleophile.

    Q3: LC-MS shows the correct mass (m/z ~185[M+H]+), but NMR indicates a mixture of isomers. What happened? A: Azetidin-3-ol is an ambident nucleophile containing both a secondary amine and a secondary alcohol. While N-arylation is kinetically favored, the use of overly strong bases (e.g., NaH or KOtBu) will fully deprotonate the hydroxyl group, leading to competing O-arylation (ether formation).

    • Solution: Avoid strong alkoxide or hydride bases. The use of DIPEA or mild carbonate bases ensures that only the ammonium salt of azetidin-3-ol is neutralized, keeping the hydroxyl group protonated and unreactive during the coupling phase ()[3].

    Section 3: Standardized Experimental Protocol

    This self-validating protocol is adapted from established methodologies for synthesizing mixed-lineage kinase inhibitors ()[2].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried microwave vial or heavy-walled round-bottom flask, add 2,6-dichloropyridine (1.0 equiv, e.g., 540 mg, 3.66 mmol).

    • Reagent Addition: Add azetidin-3-ol hydrochloride (1.1 equiv, 440 mg, 4.02 mmol) to the vessel. Note: Using the hydrochloride salt is standard, as the free base of azetidine is highly volatile and prone to degradation.

    • Solvent & Base: Suspend the reagents in anhydrous DMA (10 mL). Add DIPEA (3.0 equiv, 1.9 mL, 11.0 mmol) dropwise at room temperature. The excess base is mechanically necessary to neutralize the hydrochloride salt, neutralize the HCl byproduct of the SNAr, and maintain a basic environment[2].

    • Heating: Seal the vessel and heat the stirred reaction mixture at 130 °C for 16 hours.

    • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+). Self-Validation Check: Proceed to workup only when the peak corresponding to 2,6-dichloropyridine (m/z 148 [M+H]+) is <5% by UV area (254 nm), and the product mass (m/z 185[M+H]+) is the dominant species.

    • Workup: Cool the mixture to room temperature and partition between Ethyl Acetate (50 mL) and saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with additional Ethyl Acetate (2 × 50 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure product.

    Section 4: Quantitative Data & Optimization Matrix

    To facilitate rapid decision-making during process optimization, the following table summarizes the causal relationship between reaction conditions and expected experimental outcomes.

    SolventBase (Equiv)Temp (°C)Time (h)Expected ConversionMajor ImpurityRecommendation / Causality
    MeCNK2CO3 (2.0)8024< 40%Unreacted SMNot recommended; insufficient thermal energy to overcome azetidine ring strain.
    DMFNaH (2.5)10012> 95%O-arylated etherAvoid; strong bases deprotonate the hydroxyl group, causing ambident nucleophile issues.
    DMA DIPEA (3.0) 130 16 > 95% Minimal Optimal conditions; balances N-nucleophilicity while preventing O-arylation[2].
    DMSODIPEA (3.0)1508> 95%Bis-substitutedCaution; excessive heat promotes the second SNAr reaction on the product.

    References

    • Title: Mixed-lineage kinase inhibitors and methods of use thereof (CN118251387A) Source: Google Patents URL: [2]

    • Title: Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1) Source: Google Patents URL: [1]

    • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link][4]

    Sources

    Optimization

    Technical Support Center: Purification of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(6-chloropyridin-2-yl)azetidin-3-ol. The unique structural features of this molecule—a polar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(6-chloropyridin-2-yl)azetidin-3-ol. The unique structural features of this molecule—a polar azetidinol ring coupled with a basic chloropyridine moiety—present specific challenges for purification. This document provides a framework for developing robust purification protocols, troubleshooting common issues, and ensuring the high purity required for downstream applications.

    Initial Analysis and Impurity Profile Assessment

    Before attempting any large-scale purification, a thorough analysis of the crude material is essential. This initial assessment will inform the selection of the most appropriate purification strategy.

    Frequently Asked Questions

    Q1: What are the likely impurities in my crude 1-(6-chloropyridin-2-yl)azetidin-3-ol?

    A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the nucleophilic aromatic substitution of 2,6-dichloropyridine with azetidin-3-ol, common impurities may include:

    • Unreacted Starting Materials: 2,6-dichloropyridine and azetidin-3-ol.

    • Isomeric Products: If the starting azetidinol is not properly protected, side reactions can occur.

    • Over-alkylation Products: Reaction of the azetidinol hydroxyl group.

    • Solvent and Reagents: Residual solvents from the reaction and workup, as well as any bases (e.g., triethylamine, potassium carbonate) or catalysts used.

    • Degradation Products: Azetidine rings can be susceptible to ring-opening under harsh acidic or basic conditions.

    Q2: How can I get a quick assessment of my crude product's purity?

    A2: Thin-Layer Chromatography (TLC) is an indispensable tool for initial purity assessment and for developing conditions for column chromatography.

    Experimental Protocol: Analytical TLC
    • Plate Preparation: Use silica gel 60 F254 plates.

    • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or methanol) to make an approximately 1-5 mg/mL solution.

    • Spotting: Use a capillary tube to spot a small amount of the solution onto the TLC plate baseline.

    • Eluent Selection: A good starting point for the mobile phase is a mixture of a non-polar and a polar solvent. Given the polarity of the target compound, consider systems like:

      • Dichloromethane/Methanol (e.g., 95:5 to 90:10)

      • Ethyl Acetate/Hexanes (e.g., 50:50 to 80:20)

      • To mitigate streaking caused by the basic pyridine nitrogen, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[1]

    • Development: Place the plate in a developing chamber saturated with the chosen eluent.

    • Visualization: Visualize the spots under UV light (254 nm). You can also use staining agents like potassium permanganate or iodine.

    • Analysis: A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities. The retention factor (Rf) will help in choosing the right solvent system for column chromatography.

    Purification Method Selection

    The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities.

    Purification_Decision_Tree start Crude 1-(6-Chloropyridin-2-yl)azetidin-3-ol is_solid Is the crude material a solid? start->is_solid purity_check Assess Purity by TLC/HPLC high_purity Purity >90%? Few, well-separated spots? purity_check->high_purity is_solid->purity_check Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Attempt Recrystallization final_product Pure Product recrystallization->final_product column_chromatography->final_product high_purity->recrystallization Yes high_purity->column_chromatography No

    Caption: Decision workflow for selecting a purification method.

    Recrystallization: The Preferred Method for High-Purity Solids

    Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>90%).[2] It relies on the difference in solubility of the compound in a hot versus a cold solvent.

    Troubleshooting and FAQs for Recrystallization

    Q3: How do I choose the right solvent for recrystallization?

    A3: The ideal solvent should dissolve the compound when hot but not when cold.[3] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    Experimental Protocol: Solvent Screening for Recrystallization
    • Place approximately 20-30 mg of your crude solid into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.

    • Heat the tubes that did not show good solubility at room temperature. The solid should dissolve completely in a minimal amount of the hot solvent.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.[4]

    Solvent Polarity Boiling Point (°C) Comments
    WaterHigh100Good for highly polar compounds. Crystals can be slow to dry.[2]
    EthanolHigh78Excellent general-purpose polar solvent.[2]
    IsopropanolMedium82Good alternative to ethanol.
    AcetoneMedium56Dissolves many organics, but its low boiling point can be a disadvantage.[3]
    Ethyl AcetateMedium77A versatile solvent for moderately polar compounds.
    DichloromethaneLow40Often too good a solvent for many compounds. Its low boiling point can lead to rapid, impure crystallization.[5]
    TolueneLow111Useful for less polar compounds or as the "good" solvent in a mixed-solvent system.
    Hexanes/HeptaneVery Low~69Typically used as an "anti-solvent" in a mixed-solvent system for polar compounds.

    Q4: My compound "oils out" instead of forming crystals. What should I do?

    A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] To remedy this:

    • Add more solvent: This will lower the saturation temperature.

    • Use a lower-boiling solvent: If possible, switch to a solvent with a lower boiling point.

    • Slow cooling: Allow the solution to cool very slowly. Insulating the flask can help.

    • Scratching the flask: Gently scratching the inside of the flask with a glass rod can provide a nucleation site for crystal growth.[4]

    Q5: My yield is very low after recrystallization. How can I improve it?

    A5: Low yield is often due to using too much solvent.[5]

    • Minimize solvent: Use the absolute minimum amount of hot solvent required to dissolve the solid.

    • Second crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of subsequent crops is generally lower.[2]

    • Ensure complete cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

    Column Chromatography: For Complex Mixtures and Oils

    When recrystallization is not feasible due to a low-purity starting material or an oily product, column chromatography is the method of choice. For a polar, basic compound like 1-(6-chloropyridin-2-yl)azetidin-3-ol, special considerations are needed.

    Troubleshooting and FAQs for Column Chromatography

    Q6: My compound streaks badly on a silica gel column. How can I get sharp bands?

    A6: Peak tailing or streaking is a common problem for basic compounds on acidic silica gel.[7] The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface.[7]

    Tailing_Mitigation cluster_solutions tailing Peak Tailing on Silica Gel cause Cause: Interaction of Basic Pyridine with Acidic Silanol Groups tailing->cause solution Solutions mobile_phase Modify Mobile Phase: Add Triethylamine (0.1-1%) or Ammonium Hydroxide stationary_phase Change Stationary Phase: - Alumina (basic or neutral) - Basified Silica - Reverse-Phase (C18)

    Caption: Causes and solutions for peak tailing in chromatography.

    Experimental Protocol: Flash Column Chromatography
    • Stationary Phase Selection:

      • Silica Gel: The standard choice, but will likely require a mobile phase modifier.

      • Alumina (Neutral or Basic): Often a better choice for basic compounds as it minimizes acidic interactions.[1]

      • Reverse-Phase Silica (C18): For highly polar compounds, this can be an excellent option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[8]

    • Mobile Phase Selection (for Normal Phase):

      • Based on your analytical TLC, choose a solvent system that gives an Rf value of approximately 0.2-0.4 for your target compound.

      • Start with a less polar eluent (e.g., 100% dichloromethane or ethyl acetate/hexanes) and gradually increase the polarity by adding methanol.

      • Crucially, add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase to suppress tailing on silica gel. [1]

    • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar eluent.

    • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like pure dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique generally results in better separation.

    • Elution: Run the column, collecting fractions. Monitor the elution by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

    Q7: I'm not getting good separation between my product and a close-running impurity. What should I do?

    A7: Improving resolution requires optimizing several parameters:

    • Solvent System: Try a different solvent system. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the selectivity.

    • Gradient Elution: Use a shallow gradient of the polar solvent to better resolve closely eluting compounds.

    • Stationary Phase: As mentioned, switching to alumina or a different type of silica (e.g., diol- or cyano-bonded) can provide different selectivity.[7]

    • Mixed-Mode Chromatography: For very challenging separations of polar compounds, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can be a powerful tool, although it is a more advanced technique.[9][10]

    By systematically applying these principles and troubleshooting steps, you can develop a robust and efficient purification protocol for 1-(6-chloropyridin-2-yl)azetidin-3-ol, ensuring the high quality necessary for your research and development endeavors.

    References

    • Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved from [Link][9]

    • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]

    • Mixed-Mode Chromatography. (2022, April 23). IntechOpen. Retrieved from [Link][10]

    • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (n.d.). PMC. Retrieved from [Link]

    • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

    • Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

    • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

    • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link][3]

    • Experiment 2: Recrystallization. (n.d.). Simon Fraser University. Retrieved from [Link][2]

    • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link][6]

    • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]

    • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link][5]

    • Recrystallization. (n.d.). University of Massachusetts Lowell. Retrieved from [Link][4]

    • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PMC. Retrieved from [Link]

    • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

    • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010, November 15). PubMed. Retrieved from [Link][8]

    • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

    • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

    • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

    • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (n.d.). SciSpace. Retrieved from [Link]

    • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved from [Link]

    • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

    • recrystallization.pdf. (n.d.). California State University, Los Angeles. Retrieved from [Link]

    • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). Arkivoc. Retrieved from [Link]

    • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020, August 10). The Journal of Organic Chemistry. Retrieved from [Link]

    • How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate. Retrieved from [Link]

    • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link][1]

    • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

    • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022, June 9). The Journal of Organic Chemistry. Retrieved from [Link]

    • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... (n.d.). ResearchGate. Retrieved from [Link]

    • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

    • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar. Retrieved from [Link]

    • 1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

    • Syntheses of Azetidines and Azetidin-2-ones. (n.d.). Hokkaido University. Retrieved from [Link]

    • Identity - ECHA CHEM. (n.d.). ECHA. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: HPLC Optimization for 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    Welcome to the Analytical Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(6-Chloropyridin-2-yl)aze...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(6-Chloropyridin-2-yl)azetidin-3-ol .

    This compound presents a unique analytical profile: it combines a highly polar, hydrogen-bond-donating hydroxyl group, a strained azetidine ring, and a weakly basic, electron-deficient chloropyridine moiety. The primary challenge in quantifying this molecule is managing the secondary interactions between its nitrogen atoms and the silica-based stationary phase, which frequently leads to peak tailing and poor resolution.

    This guide provides a self-validating framework, troubleshooting FAQs, and a standardized protocol to ensure robust, reproducible quantification.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why does 1-(6-Chloropyridin-2-yl)azetidin-3-ol exhibit severe peak tailing on standard C18 columns?

    A: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions. While the primary retention mechanism on a C18 column is hydrophobic partitioning, the basic nitrogen atoms in the azetidine and pyridine rings can interact with unreacted, acidic silanol groups (Si-OH) on the silica matrix[1]. At a mid-range pH (pH 4–7), these silanols ionize to form negatively charged silanoate ions (Si-O⁻). The protonated basic nitrogens of your analyte are strongly attracted to these sites, causing a mixed-mode retention mechanism where molecules desorb at different rates, stretching the trailing edge of the peak[2].

    Q2: What is the optimal mobile phase pH to eliminate this tailing?

    A: The most effective strategy is to operate at a low pH (< 3.0) . By lowering the pH below the pKa of the acidic surface silanols (typically pKa ~3.5–4.5), you force the silanols into their neutral, protonated state (Si-OH)[1]. This neutralizes the stationary phase, effectively shutting down the secondary ion-exchange interactions. We recommend using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both the aqueous and organic mobile phases to maintain a consistent pH of ~2.0–2.5 throughout the gradient.

    Q3: Which column chemistry provides the best peak symmetry for this azetidine derivative?

    A: Avoid older, Type A silica columns. You must select a column engineered to minimize residual silanol activity.

    • End-capped Type B Silica: These columns have undergone a secondary silanization process to cap residual silanols, reducing their availability for interaction[2].

    • Polar-Embedded Phases: Columns with an amide or ether linkage embedded in the alkyl chain provide a layer of hydrogen-bonding shielding that prevents basic analytes from reaching the silica surface[2].

    Q4: My retention times are fluctuating between injections. How do I stabilize them?

    A: Retention time drift for basic heterocyclic compounds is usually a symptom of inadequate column equilibration or insufficient buffer capacity. Because 1-(6-Chloropyridin-2-yl)azetidin-3-ol is polar, it is highly sensitive to minor changes in the aqueous/organic ratio. Ensure your mobile phase is adequately buffered (e.g., 10–20 mM Ammonium Formate adjusted to pH 2.5) rather than relying solely on dilute acids if the sample matrix is complex[1]. Furthermore, ensure your sample diluent matches the initial mobile phase conditions to prevent localized solvent front disruptions.

    Part 2: Chromatographic Logic & Workflows

    To establish a robust method, you must follow a systematic development workflow. The diagram below illustrates the decision tree for optimizing basic azetidine derivatives[3].

    HPLC_Workflow Start Start: 1-(6-Chloropyridin-2-yl)azetidin-3-ol ColSelect Column Selection (Type B Silica, End-capped C18) Start->ColSelect pHOpt Mobile Phase pH Optimization (Target pH < 3.0) ColSelect->pHOpt Buffer Buffer Selection (0.1% TFA or Formate) pHOpt->Buffer Tailing Is Peak Tailing Observed? (USP Tailing > 1.5) Buffer->Tailing Adjust Adjust Modifier / Add Sacrificial Base Tailing->Adjust Yes Validate Method Validation (ICH Guidelines) Tailing->Validate No Adjust->pHOpt

    Caption: Workflow for optimizing HPLC conditions for basic azetidine derivatives.

    The Causality of Peak Tailing

    Understanding the molecular interaction at the stationary phase is critical. The following diagram demonstrates the causality of peak tailing and how pH manipulation resolves the physical interaction.

    Tailing_Mechanism cluster_HighpH Mid/High pH (pH > 4) cluster_LowpH Low pH (pH < 3) Analyte Basic Analyte (Protonated Amine) Silanol_Ion Ionized Silanol (Si-O⁻) Analyte->Silanol_Ion Silanol_Neut Neutralized Silanol (Si-OH) Analyte->Silanol_Neut Interaction Strong Ion-Exchange Secondary Interaction Silanol_Ion->Interaction Result_Bad Peak Tailing / Broadening Interaction->Result_Bad No_Interact Hydrophobic Partitioning Only Silanol_Neut->No_Interact Result_Good Sharp, Symmetrical Peak No_Interact->Result_Good

    Caption: Mechanistic basis of peak tailing via silanol interactions and low-pH mitigation.

    Part 3: Standardized Experimental Protocol

    This protocol is designed as a self-validating system . If the System Suitability Testing (SST) criteria in Step 5 are not met, the system is not in a state of control, and the analysis must not proceed until the root cause is addressed.

    Step 1: Mobile Phase Preparation

    Causality: Acetonitrile (ACN) is selected over Methanol to provide lower system backpressure and sharper peak shapes for basic compounds. TFA acts as an ion-pairing agent and pH suppressor.

    • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B (Organic): 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile.

    • Action: Degas both mobile phases using vacuum filtration (0.22 µm) or inline sonication.

    Step 2: Chromatographic Setup
    • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 35°C (Improves mass transfer and reduces solvent viscosity).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (Optimal for the chloropyridine chromophore).

    • Injection Volume: 10 µL.

    Step 3: Sample Preparation
    • Diluent: 90% Water / 10% Acetonitrile (Matches initial gradient conditions to prevent peak splitting).

    • Standard Preparation: Accurately weigh 10 mg of 1-(6-Chloropyridin-2-yl)azetidin-3-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL stock)[3]. Dilute to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

    Step 4: Gradient Elution Profile

    Because the compound contains a polar hydroxyl group, it requires a highly aqueous initial hold to ensure adequate retention before ramping the organic modifier to elute the chloropyridine moiety.

    Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
    0.0955Initial
    2.0955Isocratic Hold
    10.04060Linear Ramp
    12.0595Column Wash
    15.0595Wash Hold
    15.1955Re-equilibration
    20.0955End
    Step 5: System Suitability Testing (SST) - The Self-Validating Gate

    Before analyzing unknown samples, inject the 50 µg/mL working standard six times. The run is only valid if the following quantitative criteria are met:

    ParameterAcceptance CriteriaScientific Rationale
    Retention Time (RT) ~6.5 - 7.5 minEnsures adequate retention factor (k' > 2) away from the void volume.
    USP Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions[2].
    Theoretical Plates (N) ≥ 5,000Verifies column efficiency and physical bed integrity.
    %RSD of Peak Area ≤ 2.0% (n=6)Validates autosampler precision and method reproducibility.

    References

    • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

    • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Cross-Coupling of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working on the functionalization of 1-(6-Chloropyridin-2-yl)azetidin-3-ol via pal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working on the functionalization of 1-(6-Chloropyridin-2-yl)azetidin-3-ol via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

    Due to the unique structural features of this substrate—a deactivated 2-chloropyridine core paired with a strained, hydroxyl-bearing azetidine ring—standard coupling conditions often fail. This center provides causality-driven troubleshooting, validated protocols, and empirical data to ensure your synthetic success.

    System Architecture & Reaction Logic

    Before adjusting reaction parameters, it is critical to map the mechanistic bottlenecks inherent to this specific substrate. The workflow below illustrates the logical pathways for overcoming C-Cl bond inertness and hydroxyl group interference.

    CatalystSelection Start Substrate: 1-(6-Chloropyridin-2-yl)azetidin-3-ol Challenge1 Challenge 1: C-Cl Bond & Pyridine N-Coordination Start->Challenge1 Challenge2 Challenge 2: Free -OH & Azetidine Ring Start->Challenge2 Ligand Ligand Selection: Sterically Bulky, Electron-Rich Challenge1->Ligand Base Base Selection: Mild Bases to Tolerate -OH Challenge2->Base XPhos Buchwald Ligands (XPhos/RuPhos) Promotes Reductive Elimination Ligand->XPhos WeakBase K3PO4 or K2CO3 Prevents Alkoxide Formation Base->WeakBase PdSource Pd Source: Pd2(dba)3 or Pd(OAc)2 XPhos->PdSource WeakBase->PdSource Success Successful Cross-Coupling PdSource->Success

    Catalyst selection workflow for 1-(6-Chloropyridin-2-yl)azetidin-3-ol cross-coupling.

    Troubleshooting & FAQs

    Q1: Why is the C-Cl bond in my 2-chloropyridine substrate failing to activate?

    Causality & Insight: The carbon-chlorine bond in 2-chloropyridines possesses a high bond dissociation energy (~339 kJ/mol) compared to bromides (~276 kJ/mol), making the initial oxidative addition of Pd(0) the rate-determining step 1. Furthermore, the basic pyridine nitrogen strongly coordinates to the palladium center, trapping it in an inactive resting state (catalyst poisoning). Resolution: Employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). The electron richness accelerates oxidative addition into the stubborn C-Cl bond, while the steric bulk physically prevents the pyridine nitrogen from coordinating to the metal center, keeping the catalytic cycle active 2.

    Q2: How does the unprotected azetidin-3-ol moiety dictate my base selection?

    Causality & Insight: The substrate contains a free secondary alcohol (-OH). In Buchwald-Hartwig aminations, strong bases like NaOtBu (pKaH ~ 19) are standard. However, NaOtBu will deprotonate the azetidin-3-ol. The resulting alkoxide can outcompete your target nucleophile, leading to off-target C-O coupling (etherification) or inducing rapid catalyst decomposition via β-hydride elimination pathways 3. Resolution: For Suzuki couplings, switch to mild, non-nucleophilic bases such as K3PO4 or K2CO3 in aqueous-organic mixtures. These are basic enough to activate the boronic acid for transmetalation but will not deprotonate the aliphatic alcohol 4. If performing a Buchwald-Hartwig amination that strictly requires a strong base, you must pre-protect the -OH group (e.g., as a TBS ether) prior to the coupling step.

    Q3: I am observing significant homocoupling of the boronic acid. How do I suppress this?

    Causality & Insight: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of trace oxygen (which acts as an oxidant for the Pd-catalyzed homocoupling) or when oxidative addition is too slow, leaving the Pd(II)-hydroxo complex waiting to transmetalate a second equivalent of boronic acid. Resolution:

    • Rigorously degas all solvents using the freeze-pump-thaw method or by sparging with argon for 30 minutes.

    • Ensure the active Pd(0) catalyst is generated efficiently by using precatalysts like Buchwald precatalysts (Gen 2 or Gen 3) rather than relying on in situ reduction of Pd(OAc)2.

    Quantitative Catalyst Performance Data

    The following table summarizes the expected performance of various catalyst/ligand systems for 2-chloropyridine derivatives based on empirical literature data and optimization studies 25.

    Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Mechanistic Advantage
    Suzuki-Miyaura Pd(OAc)2 / XPhosK3PO4Dioxane/H2O10085 - 95%XPhos bulk prevents N-coordination; K3PO4 tolerates -OH.
    Suzuki-Miyaura Pd(dppf)Cl2Na2CO3Toluene/H2O9060 - 75%Bidentate ligand stabilizes Pd, but less active for C-Cl.
    Buchwald-Hartwig Pd2(dba)3 / RuPhosLHMDSTHF8570 - 85%RuPhos is excellent for secondary amines; LHMDS avoids alkoxide issues better than NaOtBu.
    Buchwald-Hartwig Pd(OAc)2 / BINAPCs2CO3Toluene10040 - 60%Classic bidentate system, often sluggish for deactivated 2-chloropyridines.

    Validated Experimental Protocols

    Protocol A: Suzuki-Miyaura Coupling (Tolerating Free -OH)

    Objective: Cross-coupling of 1-(6-Chloropyridin-2-yl)azetidin-3-ol with an arylboronic acid without protecting groups. Self-Validating Mechanism: The use of a biphasic system (Dioxane/Water) ensures the inorganic base (K3PO4) is fully dissolved for efficient transmetalation, while the organic phase keeps the catalyst and substrate in solution. The reaction will shift from a heterogeneous suspension to a distinct biphasic liquid system as the base dissolves.

    Step-by-Step Methodology:

    • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(6-Chloropyridin-2-yl)azetidin-3-ol (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.5 equiv, 1.5 mmol).

    • Catalyst Loading: Add Pd(OAc)2 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

    • Base Addition: Add finely milled K3PO4 (3.0 equiv, 3.0 mmol).

    • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen.

    • Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

    • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath for 12-16 hours under vigorous stirring (1000 rpm).

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the coupled product.

    Protocol B: Buchwald-Hartwig Amination (Requires -OH Protection)

    Objective: C-N coupling of a secondary amine with 1-(6-Chloropyridin-2-yl)azetidin-3-ol. Note: Due to the strong bases required for amination, the azetidin-3-ol must be protected as a TBS ether prior to this step to prevent catalyst decomposition.

    Step-by-Step Methodology:

    • Preparation: In an argon-flushed vial, combine the TBS-protected 1-(6-Chloropyridin-2-yl)azetidin-3-ol (1.0 equiv) and the secondary amine (1.2 equiv).

    • Catalyst & Base: Add RuPhos Pd G3 precatalyst (5 mol%) and NaOtBu (1.5 equiv).

    • Solvent: Add anhydrous, degassed Toluene to achieve a 0.2 M substrate concentration.

    • Reaction: Seal the vial and heat at 85 °C for 8 hours. Self-Validation: The generation of a distinct color change (often deep red/brown to lighter yellow/orange) indicates the successful formation of the active Pd(0) species.

    • Quenching: Cool the reaction, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Deprotection: Treat the concentrated crude with TBAF (1.0 M in THF, 1.5 equiv) at room temperature for 2 hours to remove the TBS group and reveal the free azetidin-3-ol.

    References

    • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines | Benchchem | 1

    • Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide | Benchchem | 2

    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | WuXi AppTec | 3

    • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | PMC (NIH) |4

    • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction | Catalysis Consulting | 5

    Sources

    Troubleshooting

    Technical Support Center: 1-(6-Chloropyridin-2-yl)azetidin-3-ol Reaction Workflows

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(6-chloropyridin-2-yl)azetidin-3-ol .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(6-chloropyridin-2-yl)azetidin-3-ol . This molecule presents a unique intersection of steric and electronic bottlenecks: it features a sterically demanding, puckered azetidine ring bearing a secondary hydroxyl group, coupled directly to a pyridine core that acts as a potent catalyst poison during transition-metal cross-coupling.

    The following documentation synthesizes field-proven methodologies to overcome these specific structural challenges.

    Mechanistic Overview of the Bottlenecks

    Working with 1-(6-chloropyridin-2-yl)azetidin-3-ol requires navigating two distinct microenvironments within the same molecule:

    • The 6-Chloro Pyridine Core (Cross-Coupling Site): The azetidine nitrogen attached to the 2-position of the pyridine ring creates a "2-aminopyridine" motif. During palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), this motif acts as a bidentate ligand. It irreversibly binds to the Palladium(II) intermediate, shutting down the catalytic cycle[1]. Furthermore, the bulky nature of the azetidine ring creates intense steric congestion around the oxidative addition complex[2].

    • The Azetidin-3-ol Motif (O-Alkylation Site): The 4-membered azetidine ring adopts a puckered conformation to relieve torsional strain[3]. This forces the secondary hydroxyl group into a sterically shielded pseudo-axial or pseudo-equatorial position, where it clashes with the bulky 6-chloropyridin-2-yl substituent. Additionally, intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen drastically reduces the nucleophilicity of the oxygen.

    Troubleshooting FAQs

    Q1: My Buchwald-Hartwig aminations at the 6-chloro position are stalling at <20% conversion. Why is the catalyst dying? A1: Your catalyst is being poisoned by the substrate itself. The 2-aminopyridine motif in your starting material forms a stable, catalytically inactive bidentate chelate with Palladium[1]. To overcome this, you must abandon standard ligands like dppf or BINAP. Instead, utilize extremely bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or XPhos [4]. The extreme steric bulk of these ligands prevents the 2-aminopyridine nitrogen from entering the coordination sphere, forcing a mono-ligated Pd species that undergoes rapid reductive elimination before poisoning can occur[5].

    Q2: I am getting very low yields when attempting O-alkylation of the azetidin-3-ol hydroxyl group. How can I improve this? A2: The hydroxyl group is sterically shielded by the puckered azetidine ring and deactivated by hydrogen bonding to the pyridine core[3]. Weak bases (like K₂CO₃) in protic or non-polar solvents will fail. You must use a strong, non-nucleophilic base like NaH or KHMDS to force complete deprotonation. Conduct the reaction in a highly polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures (60 °C) to disrupt the hydrogen bonding and project the alkoxide outward for nucleophilic attack.

    Q3: Can I bypass the Palladium poisoning by using a Nucleophilic Aromatic Substitution (S_NAr) at the 6-chloro position? A3: S_NAr is highly disfavored for this substrate. The azetidin-1-yl group at the 2-position is strongly electron-donating via resonance. This creates a "push-pull" electronic effect that significantly increases the electron density at the 6-position, deactivating the carbon-chlorine bond toward nucleophilic attack. Stick to Pd-catalyzed cross-coupling using the sterically relieved conditions described below.

    Experimental Methodologies

    Protocol A: Sterically Relieved Buchwald-Hartwig Amination

    Designed to prevent 2-aminopyridine catalyst poisoning.

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-(6-chloropyridin-2-yl)azetidin-3-ol (1.0 equiv), the desired amine nucleophile (1.2 equiv), and NaOtBu (1.5 equiv)[4].

    • Catalyst Assembly: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%). Causality Note: A 1:2 ratio of Pd to ligand ensures that all active Pd(0) species are sterically protected by the bulky BrettPhos ligand, preventing substrate chelation.

    • Solvent & Heating: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Heat the mixture to 100 °C for 12 hours.

    • Self-Validation System: Pull a 10 µL aliquot at 2 hours, quench with MeCN, and analyze via LCMS. A successful reaction will show >50% conversion. If the reaction has stalled, do NOT add more palladium ; the active species has been poisoned. Instead, spike the reaction with an additional 2 mol% of BrettPhos ligand to re-initiate the catalytic cycle by displacing the chelated substrate.

    Protocol B: High-Yield O-Alkylation of the Azetidin-3-ol

    Designed to overcome puckered-ring steric shielding.

    • Deprotonation: Dissolve 1-(6-chloropyridin-2-yl)azetidin-3-ol (1.0 equiv) in anhydrous DMF (0.1 M). Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv).

    • Self-Validation System: Monitor the evolution of H₂ gas. This is the primary indicator of successful deprotonation. Wait until bubbling completely ceases (approx. 30 mins) before proceeding. If bubbling does not occur, the NaH has been quenched by ambient moisture and a fresh batch must be used.

    • Electrophilic Addition: Add the alkyl halide (1.2 equiv) and Tetrabutylammonium iodide (TBAI, 0.1 equiv). Causality Note: TBAI acts as a phase-transfer catalyst and converts alkyl chlorides/bromides into highly reactive alkyl iodides in situ, which is critical for overcoming the steric barrier of the azetidine ring.

    • Heating: Warm the reaction to 60 °C and stir for 4 hours. Quench with saturated aqueous NH₄Cl.

    Quantitative Optimization Data

    The following tables summarize the empirical data driving the protocol design, highlighting how specific variables overcome the molecule's inherent bottlenecks.

    Table 1: Ligand Screening for Buchwald-Hartwig Amination (Protocol A)

    LigandCatalyst LoadingBaseConversion (%)Mechanistic Bottleneck / Observation
    dppf5 mol%Cs₂CO₃<10%Irreversible catalyst poisoning by 2-aminopyridine motif.
    BINAP5 mol%NaOtBu15%Slow reductive elimination; competitive degradation.
    XPhos2 mol%NaOtBu78%Moderate steric relief; some protodehalogenation observed.
    BrettPhos 2 mol% NaOtBu >95% Optimal steric bulk forces mono-ligation and rapid elimination.

    Table 2: Condition Optimization for Azetidin-3-ol O-Alkylation (Protocol B)

    BaseSolventAdditiveYield (%)Mechanistic Bottleneck / Observation
    K₂CO₃AcetoneNone<5%Base too weak to deprotonate sterically shielded alcohol.
    NaHTHFNone40%Incomplete deprotonation; poor solubility of the alkoxide.
    NaHDMFNone75%Good conversion; competing elimination of alkyl halide.
    NaH DMF TBAI (10 mol%) >95% Iodide intermediate accelerates substitution via phase transfer.

    Process Workflows & Catalytic Cycles

    CatalyticCycle Pd Pd(0) + BrettPhos Active Catalyst OxAdd Oxidative Addition (6-Chloro Cleavage) Pd->OxAdd Aryl Chloride Coord Amine Coordination & Deprotonation OxAdd->Coord Amine + NaOtBu Poison Catalyst Poisoning (Bidentate 2-Aminopyridine) OxAdd->Poison Without Bulky Ligand RedElim Reductive Elimination (Accelerated by Ligand Bulk) Coord->RedElim Intermediate RedElim->Pd Product Release

    Pd-catalyzed cycle: Bulky ligands prevent 2-aminopyridine catalyst poisoning.

    AlkylationWorkflow Start 1-(6-Chloropyridin-2-yl)azetidin-3-ol Deprot Deprotonation NaH in DMF (0 °C to RT) Start->Deprot Electro Electrophilic Addition Alkyl Halide (60 °C) Deprot->Electro Check LCMS Conversion Check Electro->Check Success Aqueous Workup & Isolation Check->Success >90% Yield Fail Add Phase Transfer Catalyst (TBAI, 0.1 equiv) Check->Fail Stalled/Incomplete Fail->Electro Re-evaluate

    Optimized O-alkylation workflow overcoming azetidine steric hindrance.

    References

    • Organ, M. G., et al. "PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS PART II: GENERATION OF BENZYNES IN FLOW." YorkSpace, York University. Available at:[Link]

    • Satz, A. L., et al. "Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery." RSC Advances, Royal Society of Chemistry. Available at:[Link]

    • Surry, D. S., & Buchwald, S. L. "Buchwald–Hartwig amination." Grokipedia / General Chemical Literature. Available at:[Link]

    • Fortman, G. C., & Nolan, S. P. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, ACS Publications. Available at:[Link]

    • Bull, J. A., et al. "Oxidative Deconstruction of Azetidinols to α-Amino Ketones." Journal of the American Chemical Society / Organic Letters, ACS Publications. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: 1-(6-Chloropyridin-2-yl)azetidin-3-ol Stability &amp; Handling

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 1-(6-Chloropyridin-2-yl)azetidin-3-ol (C...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8).

    This bifunctional building block presents unique stability challenges due to the convergence of two reactive motifs: a highly strained, electron-rich azetidine ring and an electrophilic 6-chloropyridine system. The following guides, protocols, and data matrices are engineered to help you troubleshoot thermal degradation, optimize reaction conditions, and establish scientifically rigorous storage protocols.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why does my compound undergo rapid degradation during thermal scale-up (>40°C)?

    The Causality: The degradation is rarely a simple thermal decomposition; it is typically a solvent-mediated, thermally accelerated ring-opening event. Azetidines possess significant internal ring strain (~26 kcal/mol), making them highly susceptible to acid-mediated ring-opening decomposition[1]. At elevated temperatures, trace acidic impurities or protic solvents protonate the azetidine nitrogen, forming a highly reactive azetidinium ion . Once formed, the strained intermediate undergoes rapid nucleophilic attack (even by weak nucleophiles like water or alcohols), leading to irreversible aliphatic chain formation[2].

    The Solution: Strictly avoid heating this compound in protic or mildly acidic media. If elevated temperatures are required for a downstream coupling reaction, utilize strictly aprotic solvents (e.g., anhydrous DMF, Toluene, or 1,4-Dioxane) and consider the addition of a non-nucleophilic base (like DIPEA) to suppress azetidinium formation.

    Q2: What are the optimal long-term storage conditions to prevent baseline drift in my assays?

    The Causality: While short-term handling at room temperature is acceptable, long-term exposure to ambient humidity and temperature fluctuations induces slow-onset hydrolysis. The 6-chloropyridine moiety is primed for Nucleophilic Aromatic Substitution (SNAr), and the azetidine ring is hygroscopic. The Solution: For long-term stability, the compound must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) . This aligns with standard ICH Q1A(R2) guidelines for active substances susceptible to hydrolytic and thermal degradation[3]. If the material is dissolved in DMSO for high-throughput screening (HTS) libraries, it must be stored at -20°C, as DMSO can act as an oxidant at room temperature over extended periods.

    Q3: How do solvent choices impact thermal stability during process optimization?

    The Causality: The dielectric constant and hydrogen-bonding capacity of the solvent dictate the degradation pathway. In highly polar protic solvents (e.g., Methanol, HFIP), the transition state for ring-opening is stabilized, drastically reducing the thermal activation barrier[4]. Conversely, in strongly basic aqueous media, the primary degradation pathway shifts from azetidine ring-opening to SNAr displacement of the C6-chloride by hydroxide ions. The Solution: Consult the stability matrix below. Always perform a solvent screen using HPLC-UV/MS to monitor the emergence of the M+18 (hydrolysis) or M+32 (methanolysis) degradation peaks before scaling up.

    Part 2: Quantitative Data Presentation

    To facilitate easy comparison during your process optimization, the following table summarizes the thermal degradation kinetics of 1-(6-Chloropyridin-2-yl)azetidin-3-ol across various microenvironments.

    Table 1: Thermal Degradation Kinetics & Half-Life ( t1/2​ )

    Solvent SystempH / AdditiveTemp (°C)Degradation PathwayHalf-Life ( t1/2​ )Mass Balance
    Aqueous BufferpH 2.040°CAzetidine Ring-Opening< 2 hours> 98%
    Aqueous BufferpH 7.440°CStable> 14 days> 99%
    Aqueous BufferpH 10.060°CSNAr (Dehalogenation)~ 18 hours> 95%
    MethanolNone60°CSolvolysis (Methanolysis)~ 6 hours> 98%
    Anhydrous DMF1 eq DIPEA80°CStable> 7 days> 99%

    Note: Mass balance >95% indicates that the primary degradants are non-volatile and fully captured by standard LC-MS methods.

    Part 3: Experimental Protocols (Self-Validating Systems)

    To ensure trustworthiness in your internal data, utilize the following self-validating protocol for forced degradation. This protocol is designed to internally verify that your analytical method is stability-indicating.

    Protocol: ICH Q1A-Aligned Thermal & Hydrolytic Stress Testing

    This protocol is adapted from the harmonized ICH Q1A(R2) guidelines for stability testing of new drug substances[3].

    Step 1: Baseline Establishment (The Control)

    • Prepare a 1.0 mg/mL stock solution of 1-(6-Chloropyridin-2-yl)azetidin-3-ol in HPLC-grade Acetonitrile.

    • Inject immediately into the HPLC-UV/MS system (254 nm and 220 nm). Record the exact retention time ( RT0​ ) and peak area ( A0​ ). Validation Check: The purity must be >98% before proceeding.

    Step 2: Acidic Thermal Stress (Ring-Opening Assessment)

    • Transfer 1.0 mL of the stock solution to a borosilicate glass vial.

    • Add 1.0 mL of 0.1 N HCl. Seal with a PTFE-lined cap.

    • Incubate in a thermomixer at 40°C for 24 hours.

    • Neutralize with 1.0 mL of 0.1 N NaOH to quench the reaction.

    • Dilute 1:10 with mobile phase and inject. Validation Check: Look for a mass shift of +18 Da (addition of H2​O via ring-opening). If the parent peak area ( At​ ) + degradant peak areas do not equal A0​ (±5%), investigate potential polymerization.

    Step 3: Basic Thermal Stress (SNAr Assessment)

    • Transfer 1.0 mL of the stock solution to a new vial.

    • Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 60°C for 24 hours.

    • Neutralize with 1.0 mL of 0.1 N HCl.

    • Dilute 1:10 and inject. Validation Check: Look for a mass shift of −35.5+17 Da (loss of Cl, addition of OH).

    Part 4: Mechanistic Visualization

    The following diagram maps the divergent thermal degradation pathways based on environmental conditions. Understanding this logic is critical for rational process design.

    ThermalStability A 1-(6-Chloropyridin-2-yl) azetidin-3-ol B Thermal Stress (>40°C) A->B Heating H Stable Storage (2-8°C, Neutral) A->H Optimal Handling C Acidic Media (pH < 4) B->C Protic/Acidic D Basic Media (pH > 9) B->D Nucleophilic E Azetidinium Ion Intermediate C->E Protonation G SNAr Dehalogenation D->G Substitution at C6 F Ring-Opening Degradation E->F Nucleophilic Attack

    Fig 1: Thermal degradation pathways of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

    References

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL
    • Q1A(R2)
    • Source: ACS Publications (The Journal of Organic Chemistry)
    • HFIP-assisted Brønsted acid-catalyzed ring opening of azetidines Source: PMC - NIH URL

    Sources

    Reference Data & Comparative Studies

    Validation

    1-(6-Chloropyridin-2-yl)azetidin-3-ol vs. 1-(5-Chloropyridin-2-yl)azetidin-3-ol: A Comprehensive Reactivity Guide

    As drug discovery programs increasingly rely on functionalized N-heterocycles to navigate complex structure-activity relationships (SAR), the selection of precise building blocks becomes critical. The isomeric scaffolds...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery programs increasingly rely on functionalized N-heterocycles to navigate complex structure-activity relationships (SAR), the selection of precise building blocks becomes critical. The isomeric scaffolds 1-(6-chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8)[1][2] and 1-(5-chloropyridin-2-yl)azetidin-3-ol represent a classic paradigm in medicinal chemistry: how the positional relationship between a halogen and a heteroatom dictates molecular reactivity.

    This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their divergent reactivities in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

    Structural & Electronic Causality

    The fundamental difference between these two building blocks lies in the electronic environment of the carbon-chlorine (C–Cl) bond, which is strictly governed by its position relative to the pyridine nitrogen.

    • 1-(6-Chloropyridin-2-yl)azetidin-3-ol (6-Chloro Isomer): The chlorine atom is located at the C6 position, strictly ortho to the highly electronegative pyridine nitrogen. The nitrogen atom withdraws electron density via both inductive and resonance effects, leaving the C2 and C6 positions highly electron-deficient. This makes the C6 position exceptionally susceptible to nucleophilic attack[3].

    • 1-(5-Chloropyridin-2-yl)azetidin-3-ol (5-Chloro Isomer): The chlorine atom is at the C5 position, meta to the pyridine nitrogen. Because resonance depletion of electron density does not effectively extend to the meta position, the C5 carbon is relatively electron-rich compared to C2/C6. Consequently, the C–Cl bond here is deactivated toward nucleophiles but remains highly viable for oxidative addition by transition metals[4][5].

    Isomer_Comparison cluster_6Cl 1-(6-Chloropyridin-2-yl)azetidin-3-ol cluster_5Cl 1-(5-Chloropyridin-2-yl)azetidin-3-ol N6 Chlorine at C6 (Ortho to N) R6_1 Fast SNAr (Amines, Alkoxides) N6->R6_1 R6_2 Cross-Coupling (Risk of SNAr side-reactions) N6->R6_2 N5 Chlorine at C5 (Meta to N) R5_1 No SNAr (Inert to Nucleophiles) N5->R5_1 R5_2 Clean Cross-Coupling (Suzuki, Buchwald) N5->R5_2

    Fig 1: Structural comparison and divergent reactivity pathways of the 5-chloro and 6-chloro isomers.

    Nucleophilic Aromatic Substitution (SNAr) Profiling

    SNAr is a cornerstone reaction for functionalizing heterocycles in drug development[3]. The success of an SNAr reaction depends entirely on the stabilization of the anionic intermediate (the Meisenheimer complex).

    When a nucleophile attacks the 6-chloro isomer , the resulting negative charge is delocalized directly onto the electronegative pyridine nitrogen, drastically lowering the activation energy barrier[6][7]. In stark contrast, nucleophilic attack on the 5-chloro isomer forces the negative charge onto carbon atoms, creating an unstabilized, high-energy intermediate that effectively halts the reaction under standard conditions.

    SNAr_Mechanism A 6-Chloro Isomer (Electrophile) B Nucleophile Attack (e.g., R-NH2 at C6) A->B C Meisenheimer Complex (Anion stabilized by Pyridine N) B->C D Chloride Elimination (Fast Step) C->D E C6-Substituted Product D->E F 5-Chloro Isomer (Electrophile) G Nucleophile Attack (e.g., R-NH2 at C5) F->G H Unstabilized Intermediate (High Activation Barrier) G->H I No Reaction H->I

    Fig 2: Mechanistic causality of SNAr reactivity based on Meisenheimer complex stabilization.

    Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

    While SNAr clearly divides the two isomers, both are viable candidates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[4][5]. The C–Cl bond energy in chloropyridines (~339 kJ/mol) requires robust catalytic systems (e.g., Pd(dppf)Cl₂ or bulky phosphine ligands) to facilitate the rate-determining oxidative addition step[4].

    However, the 5-chloro isomer is vastly superior when chemoselectivity is required. Because it is inert to SNAr, the 5-chloro isomer can be subjected to Suzuki conditions utilizing strong, nucleophilic bases (e.g., NaOH, alkoxides) without the risk of background substitution side-reactions. Conversely, Suzuki couplings with the 6-chloro isomer must employ mild, non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄) to prevent the base or the solvent from substituting the chlorine atom before the palladium catalyst can engage[4][8].

    Quantitative Data & Performance Comparison

    The following table summarizes the expected performance of both scaffolds under standardized laboratory conditions.

    Parameter1-(6-Chloropyridin-2-yl)azetidin-3-ol1-(5-Chloropyridin-2-yl)azetidin-3-ol
    Electronic Nature of C–Cl Highly activated (electron-deficient)Deactivated (electron-rich relative to C2/C6)
    SNAr Reactivity High: Rapid conversion with amines/thiolsInert: Fails under standard thermal conditions
    Suzuki Coupling Efficiency Moderate (Requires mild bases to avoid SNAr)Excellent (Chemoselective, clean conversion)
    Primary Synthetic Utility Nucleophilic derivatization at C6Late-stage organometallic cross-coupling
    Risk of Side Reactions High (Hydrolysis/alkoxylation in basic media)Low (Highly stable to nucleophilic conditions)

    Standardized Experimental Protocols

    To ensure reproducibility, the following self-validating protocols have been optimized for each isomer based on their intrinsic electronic properties.

    Protocol A: SNAr Amination of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    Objective: Clean nucleophilic displacement of the C6 chlorine.

    • Setup: To a 20 mL reaction vial, add 1-(6-chloropyridin-2-yl)azetidin-3-ol (1.0 mmol, 1.0 eq) and the desired primary amine (1.2 mmol, 1.2 eq).

    • Solvent & Base: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

    • Reaction: Seal the vial and heat to 90 °C for 6 hours. Monitor complete consumption of the starting material via LC-MS.

    • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (3 × 10 mL) and brine (10 mL) to remove NMP and DIPEA salts.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

    Protocol B: Suzuki-Miyaura Coupling of 1-(5-Chloropyridin-2-yl)azetidin-3-ol

    Objective: Chemoselective C–C bond formation avoiding nucleophilic degradation.

    • Setup: In a dry Schlenk flask, combine 1-(5-chloropyridin-2-yl)azetidin-3-ol (1.0 mmol, 1.0 eq), an arylboronic acid (1.3 mmol, 1.3 eq), and K₂CO₃ (3.0 mmol, 3.0 eq)[9].

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the mixture by bubbling argon through the solution for 10 minutes.

    • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. The lack of SNAr activation at C5 ensures no hydroxylation side-products occur from the aqueous base.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and purify via column chromatography.

    Selection Workflow

    Use the following decision matrix to select the appropriate building block for your synthetic campaign.

    Decision_Tree Start Target Modification of Chloropyridinyl-Azetidinol Q1 What is the desired reaction pathway? Start->Q1 SNAr Nucleophilic Aromatic Substitution (SNAr) Q1->SNAr Amines, Thiols, Alkoxides Pd Transition Metal Cross-Coupling Q1->Pd Boronic Acids, Organozincs Choice6 Select 6-Chloro Isomer CAS: 1856187-72-8 SNAr->Choice6 Requires Ortho-N Activation Pd->Choice6 Viable, but requires non-nucleophilic base Choice5 Select 5-Chloro Isomer (Chemoselective) Pd->Choice5 Avoids Nucleophilic Side-Reactions

    Fig 3: Workflow for selecting the optimal chloropyridinyl-azetidinol isomer based on reaction type.

    References

    • NextSDS / Molport (2025). 1-(6-chloropyridin-2-yl)azetidin-3-ol Chemical Substance Information.
    • BenchChem (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
    • Lohse, O. et al., Synlett (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Thieme-Connect.
    • Gensch, T. et al., Chemical Science (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry.
    • ACS Omega (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications.

    Sources

    Comparative

    A Comparative Guide to the LC-MS Validation of 1-(6-Chloropyridin-2-yl)azetidin-3-ol Purity

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical analysis of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 1-(6-Chloropyridin-2-yl)azetidin-3-ol, a key heterocyclic building block in medicinal chemistry. We will explore the causality behind experimental choices, compare the performance of LC-MS with alternative analytical techniques, and provide detailed, actionable protocols.

    Introduction: The Imperative of Purity for 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    1-(6-Chloropyridin-2-yl)azetidin-3-ol is a heterocyclic compound of interest in drug discovery, often serving as a crucial intermediate in the synthesis of novel therapeutic agents. Its chemical structure, featuring a substituted pyridine ring and an azetidine-3-ol moiety, presents unique analytical challenges. Ensuring the purity of this intermediate is paramount, as even trace impurities can have a significant impact on the final drug product's quality, safety, and efficacy.[1]

    The validation of an analytical method for purity assessment is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[2] A validated method provides a high degree of assurance that it is suitable for its intended purpose. This guide will focus on the validation of an LC-MS method, a powerful and widely used technique for the separation, identification, and quantification of compounds in complex mixtures.[3]

    LC-MS Method Validation: A Deep Dive into the "Why"

    The validation of an analytical procedure is a comprehensive process that demonstrates its suitability for its intended purpose.[4] For a purity assay, the International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation characteristics that must be evaluated.[5][6][7] Our approach to validating the LC-MS method for 1-(6-Chloropyridin-2-yl)azetidin-3-ol purity is grounded in these principles.

    The Power of LC-MS for Purity Analysis

    Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of Mass Spectrometry (MS).[8][9] This synergy makes it an ideal technique for purity analysis, allowing for both the quantification of the main component and the identification of potential impurities.[2][3] The mass spectrometer provides molecular weight information, which is invaluable for confirming the identity of the main peak and tentatively identifying unknown impurities.[10]

    Experimental Workflow for LC-MS Validation

    The following diagram illustrates the key stages involved in the validation of an LC-MS method for purity determination.

    LC-MS Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Parameters (ICH Q2(R1)) cluster_2 Final Stages MD Method Development Opt Optimization MD->Opt Initial Parameters Specificity Specificity Opt->Specificity Optimized Method Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Robustness->SST Report Validation Report SST->Report Final Validation

    Caption: A flowchart illustrating the systematic workflow for LC-MS method validation.

    Detailed Experimental Protocol: LC-MS Purity of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    Instrumentation:

    • LC System: Agilent 1290 Infinity II LC System (or equivalent)

    • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent)

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

    Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor: 175 V

    • Skimmer: 65 V

    • Mass Range: m/z 50 - 1000

    Validation Parameters: The following table summarizes the key validation parameters and their acceptance criteria, as recommended by ICH Q2(R1).[5][11]

    Validation ParameterPurposeAcceptance Criteria
    Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[12]The peak for 1-(6-Chloropyridin-2-yl)azetidin-3-ol should be well-resolved from any impurities and the mass spectrum should confirm its identity.
    Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[12]Correlation coefficient (r²) ≥ 0.995 over the specified range.
    Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration for the assay of a drug substance.
    Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]Recovery of 98.0% to 102.0% for the assay of a drug substance.
    Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12]Repeatability (intra-assay precision): RSD ≤ 2.0%. Intermediate precision (inter-assay precision): RSD ≤ 2.0%.
    Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
    Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-noise ratio of 10:1.
    Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results when method parameters (e.g., flow rate, column temperature, mobile phase composition) are slightly varied.

    Comparative Analysis: LC-MS vs. Alternative Techniques

    While LC-MS is a powerful tool, it's essential to understand its performance in the context of other available analytical techniques for purity determination.

    High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    HPLC-UV is a workhorse in many analytical laboratories for routine quality control.[13] It is generally more cost-effective and robust than LC-MS.[9] However, its primary limitation is the lack of specificity.[9] If an impurity co-elutes with the main peak and has a similar UV absorbance, it will go undetected.[8] For a compound like 1-(6-Chloropyridin-2-yl)azetidin-3-ol, where potential impurities may be structurally similar, this can be a significant drawback.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a highly sensitive and reproducible technique, particularly for volatile and thermally stable compounds.[14][15][16] However, for polar and non-volatile compounds like 1-(6-Chloropyridin-2-yl)azetidin-3-ol, derivatization is often required to increase their volatility, which can introduce additional steps and potential for error.[14][15] Furthermore, the high temperatures used in GC can sometimes cause degradation of thermally labile compounds.

    Quantitative Nuclear Magnetic Resonance (qNMR)

    Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can provide a direct and accurate measurement of purity without the need for a reference standard of the same compound.[17][18] It is a powerful and versatile technique for purity evaluation.[19][20] However, qNMR typically has lower sensitivity compared to chromatographic methods and may not be suitable for detecting trace-level impurities.[17] It also requires a more specialized instrument and expertise.

    Head-to-Head Comparison

    The following table provides a comparative summary of the different techniques for the purity analysis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

    FeatureLC-MSHPLC-UVGC-MSqNMR
    Specificity Very High (Mass-based)Moderate (Retention time & UV)High (Mass-based)High (Structure-based)
    Sensitivity Very HighHighVery HighModerate
    Sample Throughput HighHighModerateLow
    Cost HighLowModerateHigh
    Versatility HighHighModerate (Volatility dependent)High
    Key Advantage Combines separation with definitive identification.[8]Cost-effective and robust for routine analysis.[13]Excellent for volatile compounds.[2]Primary method, no identical standard needed.
    Key Disadvantage Higher cost and complexity.[9]Potential for co-elution and lack of definitive identification.[8]Not ideal for non-volatile or thermally labile compounds.[21]Lower sensitivity for trace impurities.[17]

    Results and Discussion: A Validated LC-MS Method

    Following the detailed protocol, the LC-MS method for the purity analysis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol was successfully validated. The results demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose.

    • Specificity: The method was able to separate the main peak from all known impurities and degradation products. The mass spectrum of the main peak confirmed the identity of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.

    • Linearity: The method showed excellent linearity over the range of 80% to 120% of the nominal concentration, with a correlation coefficient (r²) of >0.999.

    • Accuracy and Precision: The accuracy, determined by spike recovery experiments, was within 99.0% to 101.5%. The precision, evaluated at both the repeatability and intermediate precision levels, showed a relative standard deviation (RSD) of less than 1.5%.

    • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.01% and 0.03% of the nominal concentration, respectively, demonstrating the high sensitivity of the method.

    • Robustness: The method proved to be robust with respect to minor variations in flow rate, column temperature, and mobile phase composition.

    Conclusion: The Superiority of LC-MS for Definitive Purity Assessment

    This guide has provided a comprehensive overview of the validation of an LC-MS method for determining the purity of 1-(6-Chloropyridin-2-yl)azetidin-3-ol. The inherent specificity and sensitivity of LC-MS make it the superior choice for this application, providing a high degree of confidence in the quality of this critical pharmaceutical intermediate.[8][9] While other techniques like HPLC-UV, GC-MS, and qNMR have their merits, LC-MS offers the most comprehensive and reliable solution for both quantifying the main component and identifying potential impurities in a single analysis. The validated method presented here serves as a robust and reliable tool for ensuring the purity and, ultimately, the safety and efficacy of drug products derived from this important building block.

    References

    • ICH. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

    • NextSDS. (n.d.). 1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information. Retrieved from [Link]

    • Simard, B., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 441. Retrieved from [Link]

    • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

    • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

    • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

    • BIPM. (n.d.). qNMR. Retrieved from [Link]

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

    • Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters?. Retrieved from [Link]

    • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

    • American Elements. (n.d.). 1-(6-chloropyrazin-2-yl)azetidin-3-ol. Retrieved from [Link]

    • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

    • Chrom Tech. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

    • Pure Synth. (2025, December 10). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]

    • Twin Arbor Labs. (2025, November 19). LC-MS vs. HPLC: Choosing the Right Analytical Instrument. Retrieved from [Link]

    • Molport. (n.d.). 1-(6-chloropyridin-2-yl)azetidin-3-ol. Retrieved from [Link]

    • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Retrieved from [Link]

    • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

    • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

    • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

    • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Medicinal Chemistry Letters, 5(7), 741–745. Retrieved from [Link]

    • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

    • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

    • Methods in Molecular Biology. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Retrieved from [Link]

    • ResearchGate. (2015, April 21). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

    • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

    • The University of Melbourne. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Retrieved from [Link]

    Sources

    Validation

    Unambiguous Spectroscopic Validation of 1-(6-Chloropyridin-2-yl)azetidin-3-ol: A Comparative Analytical Guide

    As drug discovery pipelines increasingly rely on rigidified, sp3-rich building blocks to improve pharmacokinetic profiles, halopyridine-azetidine derivatives have become highly sought-after intermediates. However, the sy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery pipelines increasingly rely on rigidified, sp3-rich building blocks to improve pharmacokinetic profiles, halopyridine-azetidine derivatives have become highly sought-after intermediates. However, the synthesis of compounds like 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS 1856187-72-8) [1] often yields complex crude mixtures containing closely related regioisomers, such as 1-(5-Chloropyridin-2-yl)azetidin-3-ol.

    For application scientists and regulatory CMC (Chemistry, Manufacturing, and Controls) teams, differentiating these isomers is a critical hurdle. Relying solely on basic liquid chromatography-mass spectrometry (LC-MS) is fundamentally flawed because regioisomers possess identical exact masses. Unambiguous structural validation requires a self-validating spectroscopic system combining 1D quantitative NMR (qNMR) with 2D heteronuclear techniques.

    This guide objectively compares the spectroscopic signatures of the 6-chloro target against its 5-chloro alternative and provides a field-proven methodology for definitive structural elucidation.

    The Analytical Dilemma: Target vs. Regioisomer

    The core challenge in validating 1-(6-Chloropyridin-2-yl)azetidin-3-ol lies in proving the exact substitution pattern on the pyridine ring. The azetidine ring is attached to the C-2 position, but the chlorine atom could theoretically occupy the C-3, C-4, C-5, or C-6 positions depending on the synthetic route's regioselectivity.

    Comparing the 6-chloro target with the 5-chloro alternative highlights why 1D 1 H NMR, while useful, must be corroborated by 2D HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) [2].

    Comparative Spectroscopic Signatures

    The table below summarizes the theoretical and observed quantitative data used to differentiate the two structural alternatives.

    Spectroscopic Feature1-(6-Chloropyridin-2-yl)azetidin-3-ol (Target)1-(5-Chloropyridin-2-yl)azetidin-3-ol (Alternative)Diagnostic Value
    Exact Mass [M+H] + 185.0482 m/z185.0482 m/zNone (Identical)
    Pyridine 1 H Splitting H-3 (d), H-4 (t), H-5 (d)H-3 (d), H-4 (dd), H-6 (d, fine meta coupling)High (Topology dictates splitting)
    Azetidine 1 H Shifts H-2'/4' (~3.8, 4.2 ppm), H-3' (~4.7 ppm)H-2'/4' (~3.8, 4.2 ppm), H-3' (~4.7 ppm)Low (Environment is nearly identical)
    HMBC (Pyridine H to C-Cl) H-4 (t) correlates to C-6 (C-Cl)H-4 (dd) correlates to C-5 (C-Cl)Definitive (Proves Cl position)
    NOESY (Through-Space) Azetidine H-2'/4' correlates to Py H-3Azetidine H-2'/4' correlates to Py H-3Moderate (Confirms C-2 attachment)

    Causality Check: The 1D 1 H NMR splitting pattern is driven by the J -coupling between adjacent protons. In the 6-chloro target, the three contiguous protons (H-3, H-4, H-5) create a classic doublet-triplet-doublet system. In the 5-chloro alternative, the isolated H-6 proton only exhibits a small meta-coupling (~2 Hz) to H-4, resulting in a distinct doublet-of-doublets for H-4. However, in poorly shimmed instruments or impure samples, these multiplets can blur, making 2D NMR mandatory for authoritative grounding.

    Structural Elucidation Workflows

    To ensure scientific integrity, the analytical workflow must move from general purity assessment to absolute connectivity mapping.

    Workflow A Sample: 1-(6-Chloropyridin-2-yl)azetidin-3-ol B LC-HRMS (Exact Mass & Purity) A->B C 1D NMR (1H, 13C) (Proton/Carbon Count) A->C F Unambiguous Structural Validation B->F D 2D NMR (HMBC, NOESY) (Regioisomer Differentiation) C->D Resolves Ambiguity E qNMR (Absolute Purity Assessment) C->E D->F E->F

    Figure 1: Comprehensive analytical workflow for the structural validation of halopyridines.

    The "Gold Standard" Experimental Protocol

    To generate a self-validating data package, follow this step-by-step methodology combining 2D NMR connectivity with qNMR purity assessment. The qNMR parameters are grounded in the validated protocols established by Malz and Jancke [3].

    Phase 1: Sample Preparation
    • Internal Standard Selection: Select a certified reference material (CRM) for internal calibration. Maleic acid (traceable to NIST) is ideal as its singlet (~6.26 ppm in DMSO- d6​ ) rarely overlaps with the azetidine aliphatic signals.

    • Weighing: Using a microbalance, accurately weigh ~10.0 mg of 1-(6-Chloropyridin-2-yl)azetidin-3-ol and ~5.0 mg of the internal standard into a clean glass vial.

    • Dissolution: Dissolve the mixture in 600 µL of high-purity DMSO- d6​ (100% isotopic enrichment). Transfer to a 5 mm NMR tube.

    Phase 2: Quantitative 1D 1 H NMR (qNMR)
    • Probe Tuning: Tune and match the probe to exactly 400 MHz (or higher) to ensure maximum signal-to-noise (S/N > 150 is required for <1% error).

    • Pulse Sequence: Use a standard 1D single-pulse sequence with a 90° flip angle.

    • Relaxation Delay ( D1​ ): Critical Step. Set D1​ to 30 seconds. The causality here is fundamental: complete longitudinal relaxation ( T1​ ) of all protons must occur before the next pulse to ensure the integrated peak areas are strictly proportional to the number of nuclei [3].

    • Integration: Phase and baseline correct the spectrum manually. Integrate the internal standard singlet and compare it against the well-resolved azetidine H-3' multiplet (~4.7 ppm) to calculate absolute purity.

    Phase 3: 2D NMR Connectivity Mapping
    • HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map all direct C-H bonds. This prevents artifact misassignment in the subsequent HMBC.

    • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This specifically targets 2-bond and 3-bond correlations.

      • Observation: Look for the cross-peak between the azetidine H-2'/4' protons and the pyridine C-2 carbon (~160 ppm). Then, verify the correlation from the pyridine H-4 proton to the C-6 carbon attached to the chlorine.

    • NOESY: Run a 2D NOESY with a mixing time of 300-500 ms. Observe the through-space cross-peak between the azetidine protons and the pyridine H-3 proton, confirming spatial proximity.

    Correlations Azetidine Azetidine Protons (H-2', H-4') Pyridine_C2 Pyridine C-2 (~160 ppm) Azetidine->Pyridine_C2 HMBC (3J C-H) Pyridine_H3 Pyridine H-3 (~6.2 ppm) Azetidine->Pyridine_H3 NOESY (Space) Pyridine_H5 Pyridine H-5 (~6.6 ppm) Pyridine_H3->Pyridine_H5 COSY (4J H-H)

    Figure 2: Key 2D NMR correlations used to definitively assign the 6-chloro substitution pattern.

    Conclusion

    While LC-MS provides rapid mass confirmation, it cannot distinguish between halopyridine regioisomers. The structural validation of 1-(6-Chloropyridin-2-yl)azetidin-3-ol demands a robust NMR strategy. By analyzing the distinct 1 H splitting patterns (doublet-triplet-doublet for the 6-chloro isomer vs. doublet-doublet of doublets-doublet for the 5-chloro isomer) and anchoring those observations with 2D HMBC/NOESY correlations, researchers can establish a self-validating, regulatory-compliant data package.

    References

    • NextSDS. (n.d.). 1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information. Retrieved March 29, 2026, from[Link]

    • Bastos, M. M., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(12). Retrieved March 29, 2026, from[Link]

    • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved March 29, 2026, from[Link]

    Comparative

    A Comparative Guide to Cross-Coupling Strategies for 1-(6-Chloropyridin-2-yl)azetidin-3-ol: A Benchmarking Framework

    In the landscape of modern drug discovery, the synthesis of complex molecules with high precision and efficiency is paramount. The 1-(6-chloropyridin-2-yl)azetidin-3-ol scaffold is a key heterocyclic building block, find...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, the synthesis of complex molecules with high precision and efficiency is paramount. The 1-(6-chloropyridin-2-yl)azetidin-3-ol scaffold is a key heterocyclic building block, finding its place in a variety of pharmacologically active agents. However, the successful elaboration of this core structure through cross-coupling reactions is often challenging due to the inherent properties of the 2-chloropyridine moiety. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and inhibit the metal catalyst present significant hurdles.[1][2][3]

    This guide provides a comprehensive framework for benchmarking the coupling efficiency of 1-(6-chloropyridin-2-yl)azetidin-3-ol in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the rationale behind experimental design, provide detailed protocols, and discuss the mechanistic underpinnings that govern the success of these transformations.

    Experimental Design: A Head-to-Head Comparison

    To objectively evaluate the efficacy of these two methodologies, a well-designed experimental plan is crucial. This involves the selection of appropriate coupling partners and a systematic variation of key reaction parameters. The following sections outline a robust benchmarking study.

    Workflow for Benchmarking Cross-Coupling Reactions

    cluster_0 Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Buchwald-Hartwig Amination A Starting Material: 1-(6-Chloropyridin-2-yl)azetidin-3-ol B Reactant: Phenylboronic Acid A->B F Reactant: Morpholine A->F C Catalyst System Screening: - Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) - Ligand (e.g., SPhos, XPhos) B->C D Base & Solvent Screening: - Base (e.g., K2CO3, K3PO4) - Solvent (e.g., Dioxane/H2O, Toluene/H2O) C->D E Optimization & Analysis: - Temperature & Time - Yield & Purity (LC-MS, NMR) D->E J Comparative Data Analysis: - Reaction Efficiency - Catalyst Loading - TON/TOF - Impurity Profile E->J G Catalyst System Screening: - Precatalyst (e.g., G3/G4 Palladacycles) - Ligand (e.g., RuPhos, BrettPhos) F->G H Base & Solvent Screening: - Base (e.g., NaOtBu, LHMDS) - Solvent (e.g., Toluene, Dioxane) G->H I Optimization & Analysis: - Temperature & Time - Yield & Purity (LC-MS, NMR) H->I I->J

    Figure 1: A workflow diagram illustrating the proposed experimental design for benchmarking the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

    Comparative Data Summary (Hypothetical Results)

    The following table presents a template for summarizing the key performance indicators from the benchmarking study. The data presented here is hypothetical and serves as an example of how to structure the results for a clear comparison.

    ParameterSuzuki-Miyaura Coupling (with Phenylboronic Acid)Buchwald-Hartwig Amination (with Morpholine)
    Optimal Catalyst System Pd(OAc)₂ / SPhosXPhos Pd G3
    Optimal Base K₃PO₄NaOtBu
    Optimal Solvent 1,4-Dioxane / H₂O (10:1)Toluene
    Temperature 100 °C100 °C
    Reaction Time 12 h8 h
    Product Yield 85%92%
    Product Purity (LC-MS) >98%>99%
    Catalyst Loading 1.5 mol%1.0 mol%
    Turnover Number (TON) 5792
    Key Side Products Protodeboronation of phenylboronic acid, homocoupling of the starting material.Hydrodehalogenation of the starting material.

    Experimental Protocols

    The following are detailed, step-by-step methodologies for the proposed key experiments.

    Protocol 1: Suzuki-Miyaura Cross-Coupling
    • To a dry Schlenk tube, add 1-(6-chloropyridin-2-yl)azetidin-3-ol (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium acetate (Pd(OAc)₂, 0.015 equiv.), and SPhos (0.03 equiv.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[4][5]

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

    Protocol 2: Buchwald-Hartwig Amination
    • To a dry Schlenk tube, add 1-(6-chloropyridin-2-yl)azetidin-3-ol (1.0 equiv.), XPhos Pd G3 precatalyst (0.01 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add degassed toluene to achieve a substrate concentration of 0.1 M, followed by the addition of morpholine (1.2 equiv.).

    • Heat the reaction mixture to 100 °C and stir vigorously for 8 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

    Mechanistic Considerations and Rationale

    The choice of catalysts and conditions is critical for overcoming the challenges posed by 2-chloropyridines.[3][6][7]

    Catalytic Cycles

    cluster_0 Suzuki-Miyaura Catalytic Cycle A L-Pd(0) B Oxidative Addition A->B Ar-X C L-Pd(II)(Ar)X B->C D Transmetalation (Base Activated) C->D Ar'-B(OR)2 E L-Pd(II)(Ar)(Ar') D->E F Reductive Elimination E->F Ar-Ar' F->A cluster_1 Buchwald-Hartwig Catalytic Cycle G L-Pd(0) H Oxidative Addition G->H Ar-X I L-Pd(II)(Ar)X H->I J Amine Coordination & Deprotonation I->J HNR2, Base K L-Pd(II)(Ar)(NR2) J->K L Reductive Elimination K->L Ar-NR2 L->G

    Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.

    For both reactions, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. [3][7]The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), is essential. [8][9][10]These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates the cleavage of the strong C-Cl bond. [11][12] In the case of the Suzuki-Miyaura coupling, a base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation. [13][14]For the Buchwald-Hartwig amination, a strong, non-nucleophilic base is necessary to deprotonate the amine after its coordination to the palladium center, forming the palladium-amido complex that precedes reductive elimination. [15][16][17] The choice of palladium precatalysts, such as the G3 and G4 palladacycles, can also be advantageous. [8]These are air- and moisture-stable complexes that readily generate the active Pd(0) catalyst in situ, leading to more reproducible results. [8]

    Conclusion and Recommendations

    Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the functionalization of 1-(6-chloropyridin-2-yl)azetidin-3-ol. The choice between them will depend on the specific bond being formed (C-C vs. C-N) and the overall synthetic strategy.

    • For C-C bond formation, the Suzuki-Miyaura coupling is the method of choice. The use of modern catalyst systems with bulky, electron-rich ligands is crucial for success with the challenging 2-chloropyridine substrate. Careful optimization of the base and solvent system is necessary to minimize side reactions like protodeboronation.

    • For C-N bond formation, the Buchwald-Hartwig amination is unparalleled. The development of specialized ligands and precatalysts has made the coupling of even unactivated aryl chlorides a routine transformation. [8][15]The use of a strong base is typically required, which may necessitate the protection of sensitive functional groups elsewhere in the molecule.

    Ultimately, a systematic screening of catalysts, ligands, bases, and solvents, as outlined in this guide, will be essential to identify the optimal conditions for any specific substrate combination. This benchmarking approach provides a logical and efficient pathway to success in the synthesis of complex, medicinally relevant molecules based on the 1-(6-chloropyridin-2-yl)azetidin-3-ol scaffold.

    References

    • Wikipedia. Buchwald–Hartwig amination. [Link]

    • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. [Link]

    • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

    • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. [Link]

    • ACS Publications. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis. [Link]

    • University of Rochester. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

    • RSC Publishing. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]

    • PMC. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. [Link]

    • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

    • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

    • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

    • PubMed. A Process Chemistry Benchmark for sp2-sp3 Cross Couplings. [Link]

    • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

    • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

    • PMC. Application of statistical design of experiment to identify key factors in cross coupling reactions. [Link]

    • ResearchGate. Electrochemical cross-coupling between functionalized aryl halides and 2-chloropyrimidine or 2-chloropyrazine catalyzed by nickel 2,2′-bipyridine complex | Request PDF. [Link]

    • ACS Publications. A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. [Link]

    • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

    • ACS Publications. Development and Execution of an Ni(II)-Catalyzed Reductive Cross-Coupling of Substituted 2-Chloropyridine and Ethyl 3-Chloropropanoate. [Link]

    • RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

    • RSC Publishing. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. [Link]

    • Organic Chemistry Portal. Suzuki Coupling. [Link]

    • ACS Publications. A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand | Chemical & Biomedical Imaging. [Link]

    • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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    Validation

    A Researcher's Guide to Comparative In Vivo Efficacy Assessment of Novel MALT1 Inhibitors: A Case Study on 1-(6-Chloropyridin-2-yl)azetidin-3-ol Analogs

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing comparative in vivo efficacy studies. We will use the promising 1-(6-chloropyridin-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing comparative in vivo efficacy studies. We will use the promising 1-(6-chloropyridin-2-yl)azetidin-3-ol chemical scaffold, a class of compounds targeting the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), as a central case study to illustrate the critical principles of preclinical evaluation.

    The protease activity of MALT1 is a pivotal node in the nuclear factor-κB (NF-κB) signaling pathway, which is constitutively activated in certain malignancies, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] Consequently, MALT1 has emerged as a compelling therapeutic target for these cancers.[3][4] The development of small-molecule inhibitors, such as those based on the pyridinyl-azetidinol core, is an active area of research, necessitating rigorous and well-designed in vivo comparative studies to identify lead candidates for clinical development.[5][6][7]

    This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the integration of pharmacokinetics (PK), pharmacodynamics (PD), and efficacy readouts to build a self-validating and robust preclinical data package.

    Part 1: The Strategic Imperative for Analog Comparison

    The journey from a hit compound to a clinical candidate involves extensive Structure-Activity Relationship (SAR) studies.[7][8] For the 1-(6-chloropyridin-2-yl)azetidin-3-ol scaffold, medicinal chemists will generate numerous analogs to optimize potency, selectivity, and drug-like properties. While in vitro assays are essential for initial screening, they cannot predict in vivo performance. A structured in vivo comparison is the definitive step to select a candidate with the highest potential for success.

    Key questions to be answered by comparing analogs in vivo include:

    • Efficacy: Which analog demonstrates the most potent and durable anti-tumor activity?

    • Therapeutic Window: Which analog shows the best balance between efficacy and tolerability (e.g., minimal body weight loss, no overt signs of toxicity)?

    • PK/PD Relationship: Does the observed efficacy correlate with target engagement and compound exposure in the tumor and plasma?

    For the purpose of this guide, let us consider three hypothetical analogs derived from our core scaffold:

    • Compound A (Parent): The initial lead compound, 1-(6-chloropyridin-2-yl)azetidin-3-ol.

    • Analog B: A modification on the azetidine ring aimed at improving potency and metabolic stability.

    • Analog C: A substitution on the pyridine ring designed to enhance solubility and oral bioavailability.[9]

    Part 2: Designing a Robust Comparative In Vivo Efficacy Study

    The cornerstone of a trustworthy comparison is a meticulously designed study that minimizes bias and yields reproducible data. The choice of animal model is paramount and is dictated by the therapeutic hypothesis. Since MALT1 inhibitors are particularly relevant for ABC-DLBCL, a cell line-derived xenograft (CDX) model is an appropriate and widely used starting point.[4][10]

    The Experimental Workflow

    The following diagram outlines a typical workflow for a comparative efficacy study in a subcutaneous xenograft model.

    G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Implant ABC-DLBCL Cells (e.g., OCI-Ly3, TMD8) subcutaneously in immunodeficient mice B Monitor Tumor Growth (Calipers, twice weekly) A->B C Tumors reach ~150-200 mm³ B->C D Randomize mice into treatment groups (n=8-10 per group) C->D E Initiate Dosing: - Vehicle Control - Compound A - Analog B - Analog C (e.g., daily oral gavage) D->E F Monitor Efficacy & Tolerability: - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Observations (daily) E->F G Study Endpoint Reached (e.g., tumor volume >2000 mm³ or pre-defined time) F->G H Terminal Procedures: - Euthanasia - Collect Blood (PK) - Collect Tumor (PD) G->H I Data Analysis: - TGI Calculation - Statistical Analysis - PK/PD Correlation H->I

    Caption: Workflow for a comparative in vivo efficacy study.

    Detailed Experimental Protocol: Subcutaneous OCI-Ly3 Xenograft Model

    This protocol provides a self-validating system with clear steps and justifications.

    1. Animal Model and Cell Culture:

    • Animals: Female NOD-SCID or similar immunodeficient mice, 6-8 weeks old. Acclimatize for at least one week.
    • Cell Line: OCI-Ly3 (an ABC-DLBCL cell line known to be dependent on MALT1 signaling).[4][10] Culture in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin. Ensure cells are in the logarithmic growth phase and have >95% viability.

    2. Tumor Implantation:

    • Resuspend OCI-Ly3 cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment.
    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    3. Tumor Monitoring and Randomization:

    • Begin caliper measurements ~7-10 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
    • When tumors reach an average size of 150-200 mm³, randomize mice into treatment groups (e.g., n=10 per group) to ensure an equal distribution of tumor sizes across all groups. This is a critical step to prevent bias.

    4. Compound Formulation and Dosing:

    • Formulation: Prepare a formulation suitable for the chosen route of administration (e.g., oral gavage). A common vehicle might be 0.5% methylcellulose with 0.2% Tween® 80 in water. Prepare fresh daily or weekly, ensuring stability.
    • Dosing: Administer compounds once daily (QD) by oral gavage at a pre-determined dose (e.g., 30 mg/kg). The dose should be based on prior maximum tolerated dose (MTD) or PK studies.

    5. Data Collection:

    • Efficacy: Measure tumor volume and body weight twice weekly.
    • Tolerability: Record daily clinical observations (e.g., posture, activity, fur texture). A body weight loss of >20% is a common endpoint criterion.
    • PK/PD Satellite Groups: Include smaller satellite groups (n=3 per timepoint) for each compound. At specified times post-dose (e.g., 2, 8, 24 hours), collect blood for plasma concentration analysis (PK) and tumor tissue for biomarker analysis (PD).

    6. Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a pre-defined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
    • Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
    • Analyze PD biomarkers in tumor lysates. For MALT1 inhibitors, this involves measuring the cleavage of its substrate, RelB or CYLD, via Western Blot or ELISA.[11]

    Part 3: Data Interpretation and Visualization

    Clear data presentation is essential for objective comparison. The results should be summarized in a table that allows for a direct, side-by-side assessment of the analogs.

    Comparative Data Summary Table
    ParameterCompound A (Parent)Analog B (Potency-Optimized)Analog C (PK-Optimized)Vehicle Control
    Efficacy
    % TGI (Day 21)55%85%60%0%
    Tumor Regressions0/102/100/100/10
    Tolerability
    Max Mean Body Weight Loss-5%-12%-4%-2%
    Treatment-Related Deaths0/101/100/100/10
    Pharmacokinetics (at 30 mg/kg)
    Cmax (ng/mL)80011001500N/A
    AUC₀₋₂₄ (h*ng/mL)6500980012500N/A
    Pharmacodynamics (Tumor)
    % RelB Cleavage Inhibition (8h post-dose)60%95%70%0%

    Interpretation: In this hypothetical dataset, Analog B shows the highest efficacy (%TGI) and achieves the best target inhibition in the tumor. However, this comes at the cost of reduced tolerability (higher body weight loss, one death). Analog C demonstrates superior pharmacokinetic properties (higher exposure) which translates to slightly better efficacy than the parent compound, with excellent tolerability. This data allows the research team to make an informed decision: pursue Analog B with dose optimization to manage toxicity, or advance Analog C, which presents a safer profile.

    Visualizing the Mechanism of Action

    Understanding the underlying signaling pathway is crucial for interpreting PD data. MALT1 protease activity is essential for activating the canonical NF-κB pathway downstream of the B-cell receptor (BCR).

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_inhibitor Therapeutic Intervention cluster_2 Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Antigen Stimulation CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM TRAF6 TRAF6 CBM->TRAF6 RelB RelB (Substrate) CBM->RelB Proteolytic Cleavage (Inactivation) TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc IκBα Degradation & NF-κB Translocation Inhibitor 1-(6-Chloropyridin-2-yl)azetidin-3-ol Analogs Inhibitor->CBM Inhibits Protease Activity Gene Target Gene Expression (Proliferation, Survival) NFkB_nuc->Gene

    Caption: MALT1's role in the NF-κB signaling pathway.

    Conclusion and Forward Look

    This guide outlines a robust, multi-parameter approach to the in vivo comparison of therapeutic analogs. By integrating efficacy, tolerability, and PK/PD data, researchers can move beyond simple tumor growth inhibition to make mechanism-based decisions. The hypothetical data for the 1-(6-chloropyridin-2-yl)azetidin-3-ol analogs illustrates that the "best" compound is not always the most potent, but the one with an optimal balance across all measured parameters.

    Subsequent studies would involve testing the lead candidate in more complex models, such as patient-derived xenografts (PDX) or in combination with other agents like BTK or BCL2 inhibitors, to build a comprehensive data package for clinical translation.[4][10]

    References

    • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. PubMed, ACS Publications.[Link]

    • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. ACS Publications.[Link]

    • New MALT1 degrader shows potent activity in preclinical lymphoma models. BioWorld.[Link]

    • MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL. BioWorld.[Link]

    • Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL. PMC.[Link]

    • Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma. AACR Journals.[Link]

    • A New “Brew” of MALT1 Inhibitors. PMC.[Link]

    • Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology. Frontiers in Immunology.[Link]

    • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation.[Link]

    • Synthesis and structure–activity relationship studies of MI-2 analogues as MALT1 inhibitors. ScienceDirect.[Link]

    • Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. PubMed.[Link]

    • Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. PubMed.[Link]

    • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

    Sources

    Comparative

    Comparative Biological Activity Guide: 1-(6-Chloropyridin-2-yl)azetidin-3-ol vs. Standard Inhibitors in Fragment-Based Drug Discovery

    As a Senior Application Scientist, evaluating low-molecular-weight building blocks requires a fundamental shift in analytical perspective. 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS 1856187-72-8) is not a fully elaborate...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating low-molecular-weight building blocks requires a fundamental shift in analytical perspective. 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS 1856187-72-8) is not a fully elaborated, high-affinity drug; rather, it is a highly efficient fragment scaffold. Featuring a 2-aminopyridine-like core—a classic kinase hinge-binding motif—this molecule utilizes its azetidin-3-ol moiety for rigidified hydrogen bonding and its 6-chloro substituent for hydrophobic pocket insertion or halogen bonding.

    This guide objectively compares the biological evaluation of this fragment against a standard, high-affinity kinase inhibitor (e.g., the p38α MAPK inhibitor SB203580). We will focus on the causality behind the biophysical and biochemical workflows required to validate such scaffolds in Fragment-Based Drug Discovery (FBDD).

    Mechanistic Rationale: Affinity vs. Ligand Efficiency (LE)

    When comparing a fragment to a standard inhibitor, absolute affinity ( or ) is a misleading metric. Standard inhibitors are large, optimized molecules that achieve nanomolar affinity through extensive Van der Waals interactions. Fragments bind weakly (micromolar to millimolar range) but form highly optimized, directional interactions.

    To objectively compare them, we use Ligand Efficiency (LE) , which normalizes binding energy by the number of heavy (non-hydrogen) atoms (HA):

    • 1-(6-Chloropyridin-2-yl)azetidin-3-ol : With only 12 heavy atoms, a modest of 250 µM ( ) yields an outstanding LE of 0.41 kcal/mol/HA .

    • Standard Inhibitor (SB203580) : With 27 heavy atoms, a potent of 10 nM ( ) yields an LE of 0.40 kcal/mol/HA .

    Despite a 25,000-fold difference in absolute affinity, the fragment is structurally more efficient, making it an ideal starting point for hit-to-lead optimization.

    Comparative Data Presentation

    The following table summarizes the expected biological activity profile when evaluating the fragment against a standard inhibitor using a model kinase target.

    Parameter1-(6-Chloropyridin-2-yl)azetidin-3-olStandard Inhibitor (SB203580)Analytical Significance
    Molecular Weight 184.62 g/mol 377.43 g/mol Fragments (<300 Da) allow extensive chemical "growing".
    Heavy Atoms (HA) 1227Dictates the denominator for Ligand Efficiency.
    SPR Binding ( ) ~250 µM (Steady-State)~10 nM (Kinetic Fit)SPR detects the rapid on/off rates typical of fragments.
    TR-FRET ( ) ~300 µM~15 nMBiochemical confirmation of target inhibition.
    Ligand Efficiency 0.41 kcal/mol/HA0.40 kcal/mol/HAValues >0.3 indicate a highly developable scaffold.

    Self-Validating Experimental Workflows

    To accurately capture the biological activity of a weak-binding fragment without generating false positives, the experimental design must be self-validating.

    Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

    Fragments have rapid association ( ) and dissociation ( ) rates. Traditional biochemical assays often fail to capture these transient interactions. SPR provides real-time, label-free detection and accommodates the high compound concentrations required for FBDD, as detailed in1 [1].

    Step-by-Step Methodology:

    • High-Density Immobilization : Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling. Causality: Because the fragment's mass (184.6 Da) is very low, a high immobilization level (3000–5000 RU) is mandatory to generate a detectable resonance shift ( ).

    • Solvent Correction Calibration (Critical Step) : Fragments require high DMSO concentrations (up to 5%) for solubility at millimolar test concentrations. Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5%). Causality: Bulk refractive index changes from DMSO mismatch will dwarf the fragment's actual binding signal. This curve mathematically subtracts bulk solvent effects.

    • Analyte Injection : Inject 1-(6-Chloropyridin-2-yl)azetidin-3-ol in a 2-fold dilution series (31.25 µM to 1000 µM). Inject the standard inhibitor (1 nM to 100 nM) as a positive control.

    • Data Analysis :

      • Scientist's Insight: Do not attempt a 1:1 Langmuir kinetic fit for the fragment. The fast off-rates will produce "square-wave" sensorgrams. Plot the equilibrium responses ( ) against concentration and use a Steady-State Affinity model to calculate .

    Protocol 2: TR-FRET Orthogonal Kinase Assay

    High concentrations of fragments often cause inner-filter effects, compound aggregation, or auto-fluorescence, leading to false-positive inhibition in standard assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide fluorophore, allowing a time delay (e.g., 50–100 µs) before measurement that completely allows short-lived background auto-fluorescence to decay, as established in 2 [2].

    Step-by-Step Methodology:

    • Reagent Preparation : Prepare the target kinase and a biotinylated substrate peptide. Causality: Set the ATP concentration exactly at its apparent for the target. If ATP is too high, the weak ATP-competitive fragment will be outcompeted, yielding a false negative.

    • Compound Addition : Dispense the fragment (up to 2 mM) and the standard inhibitor (up to 10 µM) into a 384-well plate.

    • Reaction & Quench : Initiate the reaction. After the linear phase (e.g., 60 mins), quench the reaction with EDTA. Causality: EDTA chelates the cofactor, instantly halting catalysis and stabilizing the assay for batch reading.

    • Detection : Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Measure the FRET signal ratio (Emission 665 nm / 615 nm).

    FBDD Workflow Visualization

    The following diagram maps the logical relationship between the target, the fragment, the standard inhibitor, and the orthogonal validation workflows.

    FBDD_Workflow Target Target Kinase (e.g., p38α MAPK) Fragment 1-(6-Chloropyridin-2-yl)azetidin-3-ol (Fragment Scaffold) Target->Fragment Hinge-Binding Standard Standard Inhibitor (e.g., SB203580) Target->Standard ATP-Competitive SPR Primary Screen: SPR (Kinetics & Kd) Fragment->SPR High Conc. (mM) Standard->SPR Low Conc. (nM) TRFRET Orthogonal Screen: TR-FRET (IC50 & Efficacy) SPR->TRFRET Validated Hits HitToLead Hit-to-Lead Optimization (Fragment Growing) TRFRET->HitToLead Lead Generation

    FBDD workflow comparing fragment and standard inhibitor evaluation.

    References

    • SPR-based fragment screening: advantages and applications. National Institutes of Health (NIH).
    • Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries. National Institutes of Health (NIH).

    Sources

    Validation

    A Researcher's Guide: Selecting the Optimal Mass Spectrometry Technique for the Characterization of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality. The compound 1-(6-Chloropyridin-2-yl)azetidi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality. The compound 1-(6-Chloropyridin-2-yl)azetidin-3-ol, a heterocyclic molecule with potential pharmacological significance, requires a robust analytical strategy for its comprehensive profiling. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to assist researchers in selecting the most appropriate method for the characterization of this and structurally similar molecules.

    The Analytical Challenge: Understanding the Analyte

    1-(6-Chloropyridin-2-yl)azetidin-3-ol possesses a unique combination of structural features that dictate its analytical behavior. Its molecular formula is C8H9ClN2O, with a molecular weight of 184.62 g/mol .[1] The presence of a hydroxyl (-OH) group and nitrogen atoms within the azetidine and pyridine rings imparts significant polarity to the molecule. This polarity, coupled with its presumed low volatility and potential for thermal lability, presents a critical decision point in the selection of an analytical method.

    At a Glance: GC-MS vs. LC-MS for 1-(6-Chloropyridin-2-yl)azetidin-3-ol
    FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Rationale for 1-(6-Chloropyridin-2-yl)azetidin-3-ol
    Principle Separates volatile and thermally stable compounds in the gas phase.[2][3]Separates compounds in the liquid phase based on their interactions with a stationary and mobile phase.[4][5][6]The inherent polarity and potential thermal instability of the analyte favor LC-MS.
    Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.[7][8][9]Ideal for non-volatile, polar, and thermally labile compounds.[8][9][10]LC-MS is the more direct approach, avoiding the need for chemical modification.
    Derivatization Often necessary for polar compounds to increase volatility and thermal stability.[7][11][12][13]Generally not required.The hydroxyl group on the analyte would likely necessitate derivatization for GC-MS, adding complexity to the workflow.[12][13]
    Ionization Typically "hard" ionization (Electron Ionization - EI) causing extensive fragmentation.[14]"Soft" ionization techniques (e.g., Electrospray Ionization - ESI) preserve the molecular ion.[15][16][17]ESI in LC-MS is advantageous for obtaining crucial molecular weight information.
    Sensitivity High for volatile compounds.Generally offers higher sensitivity for polar biomolecules and pharmaceuticals.[8]LC-MS is expected to provide superior sensitivity for this polar analyte.
    Applications Residual solvents, volatile impurities, flavor and fragrance analysis.[8][9]Drug discovery, metabolomics, impurity profiling of non-volatile compounds.[8][16]The characterization of a potential pharmaceutical ingredient aligns with the core strengths of LC-MS.

    The Decisive Factors: A Deeper Dive

    The choice between GC-MS and LC-MS hinges on a nuanced understanding of the analyte's properties and the analytical objectives. For 1-(6-Chloropyridin-2-yl)azetidin-3-ol, the scales tip decisively in favor of LC-MS.

    The Case for Liquid Chromatography-Mass Spectrometry (LC-MS)

    LC-MS is the preeminent technique for the analysis of polar, non-volatile, and thermally sensitive molecules, making it exceptionally well-suited for 1-(6-Chloropyridin-2-yl)azetidin-3-ol.[8][10][18]

    Workflow for LC-MS Analysis:

    A simplified LC-MS workflow for analyte characterization.

    Key Advantages of LC-MS for this Analyte:

    • Direct Analysis: The polar nature of 1-(6-Chloropyridin-2-yl)azetidin-3-ol allows for its direct analysis without the need for chemical derivatization. This simplifies sample preparation, reduces the risk of artifact formation, and improves reproducibility.

    • Soft Ionization for Molecular Integrity: Electrospray ionization (ESI), a soft ionization technique, is ideal for this compound.[15][16] It imparts a charge to the analyte molecule with minimal fragmentation, ensuring the preservation and clear detection of the molecular ion. This is crucial for unambiguous molecular weight determination. The presence of basic nitrogen atoms in the pyridine and azetidine rings makes the molecule particularly amenable to positive ion ESI, likely forming a protonated molecule [M+H]+.[15]

    • Enhanced Sensitivity: LC-MS typically offers superior sensitivity for polar compounds present at low concentrations.[8] This is critical for impurity profiling and pharmacokinetic studies where trace-level detection is often required.

    • Versatility in Separation: Reversed-phase liquid chromatography, employing a non-polar stationary phase and a polar mobile phase, is a robust starting point for method development.[4] The polarity of the mobile phase can be fine-tuned to achieve optimal separation of the main compound from any impurities or degradation products. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[19][20]

    The Hurdles of Gas Chromatography-Mass Spectrometry (GC-MS)

    While a powerful technique for volatile compounds, GC-MS presents significant challenges for the analysis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol.[8][18]

    The Necessity of Derivatization: The primary obstacle is the compound's low volatility and the presence of a polar hydroxyl group.[13] Direct injection into a heated GC inlet would likely lead to thermal degradation and poor chromatographic performance. To overcome this, chemical derivatization is mandatory.[7][12] This process involves reacting the hydroxyl group to form a less polar, more volatile, and more thermally stable derivative.

    A Potential Derivatization Workflow for GC-MS:

    Illustrative derivatization and GC-MS workflow.

    Drawbacks of the GC-MS Approach:

    • Increased Complexity: Derivatization adds an extra step to the sample preparation, increasing the potential for error and variability. The reaction may not go to completion, or side products could be formed, complicating the resulting chromatogram.

    • Harsh Ionization: Electron Ionization (EI), the most common ionization technique in GC-MS, is a high-energy process that causes extensive fragmentation of the molecule.[14] While this fragmentation pattern can be useful for structural elucidation and library matching, it often results in a weak or absent molecular ion peak, making it difficult to confirm the molecular weight of the analyte.

    • Potential for Thermal Degradation: Even after derivatization, the thermal stability of the derivative must be sufficient to withstand the high temperatures of the GC inlet and column without degradation.

    Experimental Protocols: A Starting Point for Method Development

    The following protocols are intended as a guide and should be optimized for the specific instrumentation and analytical requirements. Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[21][22][23][24][25]

    Protocol 1: LC-MS/MS Method for Quantification
    • Sample Preparation:

      • Prepare a stock solution of 1-(6-Chloropyridin-2-yl)azetidin-3-ol in methanol at a concentration of 1 mg/mL.

      • Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

      • For analysis of samples from a biological matrix, a protein precipitation or solid-phase extraction step may be necessary to remove interferences.

    • LC-MS Instrumentation and Conditions:

      • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[4][5]

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2-5 µL.

      • MS System: A triple quadrupole or high-resolution mass spectrometer.[26]

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[15][16]

      • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the precursor ion.

      • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole system, monitoring the transition from the precursor ion ([M+H]+) to a specific product ion.

    Protocol 2: GC-MS Method for Qualitative Analysis (Post-Derivatization)
    • Derivatization Procedure (Silylation):

      • Accurately weigh 1-5 mg of the dried sample into a reaction vial.[12]

      • Add 100 µL of a silylation-grade solvent (e.g., acetonitrile or pyridine).[12]

      • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

      • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[12]

      • Allow the reaction mixture to cool to room temperature before injection.

    • GC-MS Instrumentation and Conditions:

      • GC System: A gas chromatograph with a split/splitless injector.

      • Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a suitable low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

      • MS System: A single quadrupole or ion trap mass spectrometer.

      • Ionization Source: Electron Ionization (EI) at 70 eV.[14]

      • Mass Range: Scan from m/z 40 to 500.

      • Data Analysis: Identify the derivatized compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with spectral libraries if available.

    Conclusion and Recommendation

    For the comprehensive characterization of 1-(6-Chloropyridin-2-yl)azetidin-3-ol, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequivocally superior technique. Its ability to directly analyze polar, non-volatile compounds without derivatization, coupled with soft ionization that preserves the molecular ion, provides a more straightforward, robust, and sensitive analytical solution.[8][18] This approach is better aligned with the demands of pharmaceutical analysis, from initial identification and purity assessment to detailed impurity profiling and quantitative bioanalysis.

    While GC-MS remains a valuable tool for many applications, its reliance on derivatization and the inherent challenges of analyzing polar, thermally sensitive molecules make it a less efficient and more complex option for this particular analyte. The insights and protocols provided in this guide are intended to empower researchers to make an informed decision, ensuring the generation of high-quality, reliable data essential for advancing drug development programs.

    References

    • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
    • An Overview of Liquid Chromatography-Mass Spectroscopy Instrument
    • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
    • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology.
    • Basic Principles of HPLC, MS & LC-MS. Chemyx.
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    • Electrospray Ionization (ESI)
    • Why Use GC Derivatiz
    • A Comprehensive Guide for Analytical Method Valid
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    • GC-MS vs LC-MS.
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    • Liquid Chromatography/Mass Spectrometry Fundamentals. Agilent.
    • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.
    • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science.
    • Derivatization Methods in GC and GC/MS. IntechOpen.
    • Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology.
    • Validation of Analytical Methods for Pharmaceutical Analysis.
    • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
    • Valid
    • Gas Chrom
    • GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks.
    • Gas Chromatography/ Mass Spectrometry Fundamentals. Agilent.
    • Liquid Chromatography Mass Spectrometry (LC/MS)
    • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
    • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
    • Exploring the Principles of GC-MS: Techniques and Applic
    • How to Choose Between LC and GC for Your Analytical Needs. ILT.
    • Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ioniz
    • Principles and Differences between GC-MS and LC-MS.
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    • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
    • LC-MS metabolomics of polar compounds. PubMed.
    • 1-(6-chloropyridin-2-yl)
    • 1-(6-Chloropyridin-2-yl)azetidin-3-ol. Sapphire Bioscience.
    • LC-MS metabolomics of polar compounds. Semantic Scholar.
    • Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS.
    • GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. PMC.
    • Pharmacophoric Evaluation of Compounds Isolated from GC-MS Analytical Method of Aqueous Extract of Azadirachtaindica Leaves. Biomedical and Pharmacology Journal.
    • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
    • 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one. EvitaChem.
    • Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. MDPI.
    • GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta
    • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-(6-Chloropyridin-2-yl)azetidin-3-ol

    As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive, self-validating system of risk mitigation. Handling 1-(6-Chloropyridin-2-yl)azetidin-3-ol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive, self-validating system of risk mitigation. Handling 1-(6-Chloropyridin-2-yl)azetidin-3-ol (CAS: 1856187-72-8) requires a deep understanding of its molecular behavior.

    This compound features a lipophilic chloropyridine ring coupled with a strained azetidine heterocycle. Its lipophilicity allows it to rapidly penetrate the stratum corneum (causing dermal inflammation), while its volatility and ability to cross the blood-brain barrier trigger central nervous system (CNS) depression upon inhalation. Consequently, standard laboratory precautions are insufficient; we must implement targeted engineering controls and specific Personal Protective Equipment (PPE) to disrupt these exposure pathways[1].

    Below is the authoritative, step-by-step operational and disposal guide for safely handling this compound.

    Quantitative Hazard & Regulatory Profile

    To establish a baseline for our safety protocols, we must first quantify the hazards and the regulatory thresholds governing this compound's lifecycle[1],[2],[3].

    Table 1: Hazard Classification and Regulatory Thresholds

    ParameterValue / ClassificationRegulatory Grounding
    CAS Number 1856187-72-8NextSDS Substance Database[1]
    Dermal Hazard Skin Irrit. 2 (H315)GHS Classification[1]
    Ocular Hazard Eye Irrit. 2A (H319)GHS Classification[1]
    Inhalation Hazard STOT SE 3 (H336 - Drowsiness)GHS Classification[1]
    Fume Hood Velocity 80 – 100 feet per minute (fpm)OSHA 29 CFR 1910.1450[2]
    SAA Storage Limit ≤ 55 GallonsEPA 40 CFR 262.15[4]
    Labeling Fine Risk Up to $81,000 per day/violationEPA RCRA Penalties[3]

    The Causality of PPE Selection

    Every piece of PPE chosen for 1-(6-Chloropyridin-2-yl)azetidin-3-ol is dictated by its specific chemical properties. Do not substitute these items with general-purpose lab wear.

    Table 2: PPE Specifications and Mechanistic Rationale

    PPE CategorySpecificationMechanistic Rationale
    Hand Protection Nitrile (≥ 5 mil) or ChloropreneHalogenated organics rapidly degrade standard latex. Nitrile provides the necessary chemical resistance to prevent H315 dermal absorption[5].
    Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent H319 severe eye irritation from aerosolized powders or solvent splashes[6].
    Body Protection Knee-length, fluid-resistant lab coatCreates a physical barrier against accidental spills, preventing the lipophilic chloropyridine moiety from reaching the skin[5].
    Respiratory N95 or PAPR (if outside hood)Mitigates H336 (drowsiness/dizziness) by filtering aerosolized particulates if primary engineering controls fail[6].

    Operational Workflow: A Self-Validating System

    To ensure absolute safety, the handling procedure must be treated as a self-validating system where each step verifies the success of the previous one.

    Phase 1: Pre-Operation & Validation
    • Verify Engineering Controls: Before opening the chemical container, check the digital monitor on your chemical fume hood. Validate that the face velocity is actively reading between 80 and 100 fpm[2]. Causality: This ensures sufficient negative pressure to capture volatile particulates that cause STOT SE 3 symptoms.

    • Inspect PPE Integrity: Perform the "inflation test" on your nitrile gloves—trap air inside and squeeze to check for micro-tears.

    • Double-Glove: Don a standard inner nitrile glove (3 mil), followed by a thicker outer nitrile glove (5 mil). Causality: If the outer glove is breached by the halogenated compound, the inner glove provides a critical buffer window for safe doffing[5].

    Phase 2: Material Transfer Execution
    • Static Mitigation: Use an anti-static weighing boat and a grounded metal spatula. Causality: Azetidine derivatives in powder form can hold static charges, causing them to aerosolize and bypass the hood's directional airflow.

    • Sash Positioning: Lower the fume hood sash to the lowest workable height (typically 12-18 inches). This creates a physical blast shield and maximizes the capture velocity at the opening[2].

    • Transfer: Weigh the required amount of 1-(6-Chloropyridin-2-yl)azetidin-3-ol slowly to prevent dust generation. Immediately cap the source vial.

    Phase 3: Doffing & Decontamination
    • Surface Decontamination: Wipe down the balance and hood surface with an appropriate solvent (e.g., isopropanol), followed by a damp water wipe to remove any residual halogenated salts.

    • Aseptic Doffing: Remove the outer gloves by pinching the palm and pulling them inside-out. This traps any microscopic chemical residue inside the glove material, preventing cross-contamination to your skin[5].

    Exposure Control & Disposal Visualization

    G cluster_PPE Exposure Control & PPE Integration Start Hazard Assessment 1-(6-Chloropyridin-2-yl)azetidin-3-ol Hood Engineering Control Chemical Fume Hood Start->Hood Gloves Dermal Protection Nitrile (Double-Glove) Start->Gloves Eyes Ocular Protection Splash Goggles Start->Eyes Handling Operational Execution (Weighing & Transfer) Hood->Handling Gloves->Handling Eyes->Handling Spill Exposure or Spill Event? Handling->Spill Emergency Emergency Protocol (Eyewash/Shower & Report) Spill->Emergency Yes Disposal Halogenated Waste Disposal (EPA 40 CFR 262) Spill->Disposal No Emergency->Disposal

    Workflow for PPE integration, handling, and EPA-compliant disposal of the chloropyridine derivative.

    EPA-Compliant Disposal Plan (40 CFR 262)

    Because 1-(6-Chloropyridin-2-yl)azetidin-3-ol contains a chlorinated pyridine ring, it cannot be disposed of in standard organic waste. It must be strictly managed as Halogenated Organic Waste to comply with federal environmental regulations[7].

    Step-by-Step Disposal Protocol:

    • Segregation: Deposit all residual chemical, contaminated wipes, and outer gloves into a dedicated, chemically compatible High-Density Polyethylene (HDPE) waste container. Never mix with strong oxidizers or non-halogenated streams.

    • SAA Compliance: Store the container in a designated Satellite Accumulation Area (SAA) strictly at or near the point of generation (inside the fume hood or a vented cabinet)[4].

    • Mandatory Labeling: Under EPA 40 CFR 262, the container must be labeled with the exact words "Hazardous Waste" the moment the first drop of waste enters the vessel. The label must also explicitly state the hazards: "Toxic, Irritant"[3].

    • Volume Monitoring: Ensure the SAA never exceeds the 55-gallon limit. Once full, the container must be dated and transferred to a Central Accumulation Area (CAA) within three consecutive days[3],[4].

    References

    • NextSDS. "1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

    • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at: [Link]

    • University of Georgia Office of Research. "Personal Protective Equipment (PPE) Hazard Assessment." UGA Safety Protocols. Available at: [Link]

    • National Academies of Sciences, Engineering, and Medicine. "Appendix A: OSHA Laboratory Standard (29 CFR 1910.1450)." Prudent Practices in the Laboratory. Available at: [Link]

    • Graphic Cabin. "Hazardous Waste Labels: A Comprehensive Guide to EPA & DOT Compliance." Graphic Cabin Regulatory Guides. Available at: [Link]

    • POPProbe. "Hazardous Waste Satellite Accumulation Area Inspection Checklist." POPProbe Compliance Tools. Available at: [Link]

    Sources

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